molecular formula C21H24F3N7O2 B611815 WNK463

WNK463

カタログ番号: B611815
分子量: 463.5 g/mol
InChIキー: HWSHOMMVLGBIDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WNK463 (CAS 2012607-27-9) is a novel, potent, selective, and orally bioavailable pan-inhibitor of the With-No-Lysine (WNK) kinase family. It demonstrates potent in vitro inhibition with IC50 values of 5 nM, 1 nM, 6 nM, and 9 nM for WNK1, WNK2, WNK3, and WNK4, respectively . This high selectivity, evidenced by significant inhibition of only 2 out of 442 tested human kinases at 10 µM, makes it a valuable tool for dissecting the WNK signaling pathway . The compound has significant research value in studying blood pressure regulation and electrolyte homeostasis. In vivo studies in hypertensive rodent models show that this compound affects blood pressure and body fluid homeostasis, consistent with the known physiology of the WNK pathway . Its mechanism of action involves inhibiting the WNK-SPAK/OSR1 kinase cascade, which is a key regulator of cation-chloride cotransporters (CCCs) like the Na-Cl cotransporter (NCC) and the K-Cl cotransporter (KCC) . By exploiting unique structural features of the WNK kinases, this compound effectively modulates this pathway . Research applications extend into hematology, where this compound stimulates KCl cotransport (KCC) activity in red blood cells, providing a potential therapeutic approach for sickle cell disease by reducing solute loss and cell shrinkage that promotes HbS polymerisation . Furthermore, emerging oncology research indicates that WNK inhibition, particularly of WNK3, can suppress PD-L1 expression on tumor cells and activate T-cell function, eliciting antitumor immunity . In animal models, this compound monotherapy enhanced CD8+ T-cell-mediated antitumor activity and suppressed tumor growth . This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes. According to the Safety Data Sheet, it is not classified as a hazardous substance, but standard laboratory precautions should be followed . It is recommended to store the powder at -20°C for long-term stability .

特性

IUPAC Name

N-tert-butyl-3-[1-[5-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-4-yl]imidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N7O2/c1-20(2,3)27-17(32)15-11-25-12-31(15)14-6-8-30(9-7-14)16-5-4-13(10-26-16)18-28-29-19(33-18)21(22,23)24/h4-5,10-12,14H,6-9H2,1-3H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSHOMMVLGBIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CN=CN1C2CCN(CC2)C3=NC=C(C=C3)C4=NN=C(O4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

WNK463: An In-depth Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

WNK463 is a potent and orally bioavailable pan-inhibitor of the With-No-Lysine (K) (WNK) family of serine/threonine kinases.[1][2][3] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development efforts.

Core Mechanism of Action: The WNK-SPAK/OSR1 Signaling Cascade

This compound exerts its primary effects by inhibiting all four isoforms of WNK kinases (WNK1, WNK2, WNK3, and WNK4).[1][2] These kinases are crucial regulators of blood pressure and electrolyte homeostasis. The canonical downstream pathway involves the phosphorylation and activation of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive 1 (OSR1) kinases.[4][5] Activated SPAK and OSR1, in turn, phosphorylate and regulate the activity of various ion cotransporters, including the sodium-chloride cotransporter (NCC), the sodium-potassium-chloride cotransporter (NKCC1/2), and the potassium-chloride cotransporters (KCCs).[4][5] This signaling cascade plays a pivotal role in modulating ion flux across cell membranes, thereby influencing cell volume, blood pressure, and electrolyte balance.[3][4]

Quantitative Data: In Vitro and In Vivo Efficacy of this compound

The inhibitory potency of this compound against the WNK kinase isoforms has been determined through in vitro kinase assays. Furthermore, its physiological effects have been demonstrated in preclinical in vivo models.

Target IC50 (nM) Assay Type
WNK15In vitro kinase assay
WNK21In vitro kinase assay
WNK36In vitro kinase assay
WNK49In vitro kinase assay
WNK1-mediated OSR1 phosphorylation41Biochemical assay
OSR1 phosphorylation in HEK293 cells106Cellular assay

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1][2][6]

In Vivo Model Dose (oral) Effect
Spontaneously Hypertensive Rats (SHRs)1, 3, 10 mg/kgDose-dependent decrease in blood pressure
Spontaneously Hypertensive Rats (SHRs)1, 3, 10 mg/kgDose-dependent increase in urine output
Spontaneously Hypertensive Rats (SHRs)1, 3, 10 mg/kgDose-dependent increase in urinary sodium and potassium excretion

In vivo studies demonstrate the physiological consequences of WNK pathway inhibition by this compound.[1][5]

WNK_SPAK_OSR1_Pathway This compound This compound WNKs WNK1/2/3/4 This compound->WNKs inhibition SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylation (activation) Ion_Cotransporters NCC, NKCC1/2 (activate) KCCs (inhibit) SPAK_OSR1->Ion_Cotransporters phosphorylation Physiological_Effects ↓ Blood Pressure ↑ Natriuresis & Diuresis Regulation of Cell Volume Ion_Cotransporters->Physiological_Effects

Figure 1: The canonical WNK-SPAK/OSR1 signaling pathway inhibited by this compound.

Broader Signaling Networks Modulated by this compound

Recent evidence suggests that the impact of this compound extends beyond the canonical SPAK/OSR1 pathway, influencing other critical cellular signaling networks.

mTOR Signaling Pathway

This compound has been shown to inhibit the mechanistic target of rapamycin (mTOR) signaling pathway.[1] In natural killer (NK) cells, treatment with this compound leads to the induction of autophagy, a process negatively regulated by mTOR. This is accompanied by the activation of AMP-activated protein kinase (AMPK), a key upstream regulator of mTOR.[1][4]

Akt and c-Myc Signaling

Inhibition of WNK kinases by this compound can lead to an increase in the phosphorylation of Akt and c-Myc.[1][4] This suggests a complex interplay where WNK kinases may normally act to restrain the activity of phosphatases that target these proteins. The increased phosphorylation of Akt and c-Myc has implications for cell growth, survival, and metabolism.[1]

WNK463_Broad_Signaling cluster_wnk WNK Inhibition by this compound cluster_mTOR mTOR Pathway cluster_Akt_cMyc Akt/c-Myc Pathway This compound This compound WNKs WNK Kinases This compound->WNKs inhibition mTOR mTOR Signaling WNKs->mTOR inhibition Akt p-Akt↑ WNKs->Akt indirect regulation cMyc p-c-Myc↑ WNKs->cMyc indirect regulation SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Canonical Pathway Autophagy Autophagy mTOR->Autophagy inhibition

Figure 2: Broader signaling networks impacted by this compound-mediated WNK inhibition.

NLRP3 Inflammasome Activation

WNK1 has been identified as a negative regulator of the NLRP3 inflammasome.[1] Consequently, inhibition of WNK1 by this compound can lead to the activation of the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines such as IL-1β.[1] This activation is thought to be mediated by changes in intracellular chloride concentration, which is regulated by the WNK signaling pathway.

WNK463_NLRP3_Pathway This compound This compound WNK1 WNK1 This compound->WNK1 inhibition NLRP3 NLRP3 Inflammasome WNK1->NLRP3 inhibition Caspase1 Caspase-1 NLRP3->Caspase1 activation IL1b IL-1β Release Caspase1->IL1b cleavage & activation

Figure 3: this compound-induced activation of the NLRP3 inflammasome via WNK1 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments used to investigate the downstream effects of this compound.

Western Blot Analysis of SPAK/OSR1 Phosphorylation

This protocol is for detecting the phosphorylation status of SPAK and OSR1 in response to this compound treatment.

  • Cell Culture and Treatment:

    • Culture cells (e.g., HEK293, HUVECs, or NK cells) in appropriate media and conditions.

    • Treat cells with varying concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified duration (e.g., 6 hours).[5]

    • For some experiments, osmotic stress (e.g., with sorbitol) can be used to activate the WNK pathway.[5]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-SPAK/OSR1 and total SPAK/OSR1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a general method for determining the IC50 of this compound against WNK kinases.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Add recombinant WNK kinase to the reaction buffer.

    • Add a kinase substrate (e.g., myelin basic protein or a specific peptide substrate).

    • Add varying concentrations of this compound.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]-ATP).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection of Kinase Activity:

    • Stop the reaction.

    • Detect the amount of phosphorylated substrate. This can be done through various methods:

      • Radiometric assay: Spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity.

      • Fluorescence-based assay (e.g., LanthaScreen™): Using a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase, with detection by FRET.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the log concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

NLRP3 Inflammasome Activation Assay

This protocol outlines the steps to assess this compound-induced NLRP3 inflammasome activation.

  • Cell Priming and Treatment:

    • Culture macrophages (e.g., bone marrow-derived macrophages) or other suitable cell lines.

    • Prime the cells with lipopolysaccharide (LPS) for several hours to upregulate NLRP3 expression.

    • Treat the primed cells with this compound.

  • Inflammasome Activation:

    • Following this compound treatment, provide a second signal for NLRP3 activation, such as ATP or nigericin.

  • Detection of Inflammasome Activation:

    • ELISA: Collect cell culture supernatants and measure the concentration of secreted IL-1β.

    • Western Blot:

      • Analyze cell lysates for the presence of cleaved caspase-1.

      • Analyze cell culture supernatants for secreted, cleaved IL-1β.

    • Immunofluorescence: Stain cells for ASC specks, which are a hallmark of inflammasome assembly.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts as a pan-WNK kinase inhibitor. Its primary mechanism of action involves the inhibition of the WNK-SPAK/OSR1 signaling cascade, leading to significant effects on blood pressure and electrolyte homeostasis. However, the influence of this compound extends to other crucial signaling pathways, including mTOR, Akt, and c-Myc, and it can also trigger the activation of the NLRP3 inflammasome. The detailed understanding of these downstream signaling pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of WNK kinase biology and for the development of novel therapeutic strategies targeting this important class of enzymes.

References

WNK463 Inhibitor: A Technical Guide to its Discovery, Mechanism, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

WNK463 is a potent, selective, and orally bioavailable pan-inhibitor of the With-No-Lysine (K) (WNK) family of serine/threonine kinases. Developed by Novartis, it emerged from a high-throughput screening campaign and subsequent optimization to target all four WNK isoforms (WNK1, WNK2, WNK3, and WNK4) with nanomolar efficacy. WNK kinases are crucial regulators of blood pressure and electrolyte homeostasis, primarily through the WNK-SPAK/OSR1-NCC signaling cascade. This compound has served as a critical chemical probe to elucidate the physiological and pathophysiological roles of WNK signaling. Despite its promise as a potential therapeutic for hypertension, its development was halted due to preclinical safety concerns. This guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of this compound, along with detailed experimental protocols for its characterization.

Discovery and Rationale

This compound was identified and developed by Novartis through a systematic drug discovery process. The WNK kinase family was identified as a promising therapeutic target for hypertension due to its central role in regulating sodium and chloride ion transport in the kidneys. Mutations in WNK1 and WNK4 are linked to Gordon's syndrome, a rare form of hereditary hypertension, providing strong genetic validation for this pathway.

The discovery process likely involved:

  • High-Throughput Screening (HTS): A large library of chemical compounds was screened for inhibitory activity against a representative WNK kinase.

  • Hit-to-Lead Optimization: Promising "hit" compounds were chemically modified to improve potency, selectivity, and pharmacokinetic properties such as oral bioavailability and metabolic stability.

  • Lead Optimization: this compound emerged as a lead candidate with potent pan-WNK inhibition and desirable drug-like properties, warranting further preclinical evaluation.

This compound was found to be a highly selective ATP-competitive inhibitor, exploiting unique structural features within the WNK kinase active site for its high affinity.[1]

Mechanism of Action

This compound is a pan-WNK kinase inhibitor, meaning it potently inhibits the kinase activity of all four mammalian WNK isoforms.[2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates. The primary downstream targets of WNK kinases are the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). By inhibiting WNKs, this compound prevents the activation of SPAK and OSR1, which in turn leads to the dephosphorylation and inactivation of the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition of NCC activity reduces renal salt reabsorption, leading to increased excretion of sodium and water, and consequently, a lowering of blood pressure.

Signaling Pathway

The WNK-SPAK/OSR1-NCC signaling pathway is a critical regulator of electrolyte homeostasis and blood pressure. This compound directly targets the apex of this cascade.

WNK_Signaling_Pathway WNKs WNK Kinases (WNK1, WNK2, WNK3, WNK4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NCC NCC Cotransporter (Thiazide-sensitive) SPAK_OSR1->NCC Phosphorylates & Activates Reabsorption Renal Na+ & Cl- Reabsorption NCC->Reabsorption Increases This compound This compound This compound->WNKs Inhibits BP Blood Pressure Reabsorption->BP Increases

WNK-SPAK/OSR1-NCC Signaling Pathway Inhibition by this compound.

Synthesis of this compound

The detailed, step-by-step synthesis protocol for this compound (IUPAC name: N-(tert-butyl)-1-(1-(5-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)pyridin-2-yl)piperidin-4-yl)-1H-imidazole-5-carboxamide) is proprietary to Novartis and is not publicly available in the scientific literature.

The synthesis of a complex molecule like this compound would involve a multi-step process, assembling its key structural motifs:

  • A substituted pyridine ring.

  • A piperidine linker.

  • An imidazole carboxamide core.

  • A trifluoromethyl-substituted 1,3,4-oxadiazole ring.

The general approach would likely involve the synthesis of these fragments followed by their sequential coupling using standard organic chemistry reactions, such as nucleophilic substitution, amide coupling, and heterocycle formation. The formation of the 1,3,4-oxadiazole ring, for instance, often involves the cyclization of a diacylhydrazine precursor.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)
WNK15
WNK21
WNK36
WNK49
Data compiled from multiple sources.[2][3]

This compound demonstrates high selectivity for WNK kinases. When tested against a panel of over 442 other kinases at a concentration of 10 µM, it showed significant inhibition (>50%) against only two other kinases.

Table 2: Pharmacokinetic Properties of this compound in Rodents
SpeciesOral Bioavailability (%)Half-life (t½, hours)
C57BL/6 Mice100%3.6
Sprague Dawley Rats74%2.1
Table 3: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHRs)
Oral Dose (mg/kg)Maximum Plasma Concentration (Cmax, nM)Effect on Blood PressureEffect on Urine OutputEffect on Urinary Na+ & K+ Excretion
188Dose-dependent decreaseDose-dependent increaseDose-dependent increase
3441Dose-dependent decreaseDose-dependent increaseDose-dependent increase
101,170Dose-dependent decreaseDose-dependent increaseDose-dependent increase
Following a single oral administration.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay (Microfluidic Mobility Shift Assay)

This protocol is a representative method for determining the IC50 of an inhibitor against a WNK kinase.

  • Reagents & Materials:

    • Recombinant human GST-WNK1 (kinase domain, e.g., residues 1-491).

    • Fluorescein-labeled OSR1 peptide substrate (e.g., FAM-CATCHtide).

    • ATP and MgCl2/MnCl2.

    • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 1 mM MnCl2, 0.01% Tween 20, 2 mM DTT).

    • This compound serially diluted in DMSO.

    • Microfluidic chip-based capillary electrophoresis system (e.g., LabChip).

  • Procedure: a. Prepare a reaction mixture containing the WNK1 enzyme, kinase buffer, and the fluorescent OSR1 peptide substrate in a 384-well plate. b. Add serially diluted this compound or DMSO (vehicle control) to the wells. c. Initiate the kinase reaction by adding a solution of ATP and MgCl2/MnCl2. d. Allow the reaction to proceed for a set time (e.g., 60-180 minutes) at 30°C. e. Stop the reaction by adding a quench buffer containing EDTA. f. Analyze the samples using the microfluidic system. The system separates the phosphorylated product from the unphosphorylated substrate based on changes in electrophoretic mobility. g. Quantify the fluorescence of both substrate and product peaks. h. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. i. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell-Based OSR1 Phosphorylation Assay

This protocol assesses the ability of this compound to inhibit the WNK signaling pathway within a cellular context.

  • Reagents & Materials:

    • HEK293 cells.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Hyperosmotic stress agent (e.g., Sorbitol).

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-OSR1 (T185)/SPAK (T233), anti-total OSR1/SPAK.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure: a. Seed HEK293 cells in 6-well plates and grow to 80-90% confluency. b. Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or DMSO for 1-2 hours. c. Induce WNK pathway activation by treating cells with a hyperosmotic agent (e.g., 0.5 M sorbitol for 30 minutes). Include an untreated control. d. Wash the cells with ice-cold PBS and lyse them with lysis buffer. e. Determine the protein concentration of the lysates using a BCA assay. f. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane. g. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). h. Incubate the membrane with the primary anti-phospho-OSR1/SPAK antibody overnight at 4°C. i. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. j. Detect the signal using a chemiluminescent substrate and an imaging system. k. Strip the membrane and re-probe with an anti-total OSR1/SPAK antibody to confirm equal protein loading.

Protocol 3: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs)

This protocol outlines the measurement of this compound's antihypertensive effects in a relevant animal model.

  • Animals & Housing:

    • Male Spontaneously Hypertensive Rats (SHRs), aged 12-16 weeks.

    • House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Methodology (Radiotelemetry - Gold Standard): a. Surgically implant a radiotelemetry transmitter (e.g., Data Sciences International) with the catheter inserted into the abdominal aorta of anesthetized rats. b. Allow animals to recover for at least one week post-surgery. c. Record baseline blood pressure, heart rate, and activity for 24-48 hours. d. Prepare a formulation of this compound for oral gavage (e.g., in a vehicle like 0.5% methylcellulose). e. Administer a single oral dose of this compound (e.g., 1, 3, 10 mg/kg) or vehicle to the rats. f. Continuously monitor and record blood pressure and heart rate for at least 24 hours post-dosing. g. For metabolic studies, house rats in metabolic cages to collect urine. Measure urine volume and analyze for sodium and potassium concentrations using a flame photometer or ion-selective electrodes. h. Analyze the telemetry data to determine the magnitude and duration of the blood pressure reduction and any changes in heart rate.

Mandatory Visualizations

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 In Vivo Evaluation HTS High-Throughput Screen Optimization Chemical Optimization HTS->Optimization Kinase_Assay Biochemical Kinase Assay (Determine IC50) Optimization->Kinase_Assay Selectivity Kinase Selectivity Panel (>400 Kinases) Kinase_Assay->Selectivity Cell_Assay Cellular Assay (pOSR1 Inhibition) Selectivity->Cell_Assay PK Pharmacokinetics (Mice & Rats) Cell_Assay->PK Efficacy Efficacy Study in SHRs (Blood Pressure) PK->Efficacy Safety Preclinical Safety & Toxicology Efficacy->Safety

Workflow for the Discovery and Characterization of this compound.

Logical_Flow Start Oral Administration of this compound Inhibition Inhibition of WNK Kinases in Kidney Start->Inhibition Downstream ↓ SPAK/OSR1 Phosphorylation Inhibition->Downstream NCC_Inactivation ↓ NCC Activity Downstream->NCC_Inactivation Excretion ↑ Urinary Na+ & H2O Excretion (Natriuresis) NCC_Inactivation->Excretion BP_Drop ↓ Blood Pressure Excretion->BP_Drop

Logical Flow from this compound Administration to Physiological Effect.

Preclinical Development and Discontinuation

While this compound demonstrated potent antihypertensive effects in rodent models, its development was terminated during preclinical safety studies. The compound was associated with unacceptable adverse effects, including ataxia (loss of coordination) and breathing difficulties at doses between 1-10 mg/kg.[1] These on-target toxicities likely arise from the inhibition of WNK kinases in tissues other than the kidney, such as the brain and central nervous system, where WNKs play other important physiological roles. This highlights the challenge of developing kinase inhibitors where the target is expressed in multiple tissues with diverse functions.

Conclusion

This compound stands as a landmark compound in the study of WNK kinase biology. It was the first orally bioavailable, potent, and selective pan-WNK inhibitor to be extensively characterized. The data generated from studies with this compound unequivocally validated the WNK-SPAK/OSR1-NCC pathway as a druggable target for hypertension. Although its own development was halted, this compound remains an invaluable tool for researchers investigating the complex roles of WNK kinases in physiology and disease. The insights gained from this compound continue to inform the development of next-generation inhibitors with improved tissue selectivity and safety profiles.

References

WNK463: A Potent Pan-Inhibitor of With-No-Lysine (WNK) Kinases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The With-No-Lysine (WNK) family of serine/threonine kinases, comprising WNK1, WNK2, WNK3, and WNK4, are crucial regulators of ion homeostasis, blood pressure, and cell volume.[1] Dysregulation of the WNK signaling pathway is implicated in various pathologies, including hypertension and certain cancers, making these kinases attractive therapeutic targets. WNK463 is a potent, orally bioavailable pan-WNK kinase inhibitor that has demonstrated significant effects on cardiovascular and renal functions in preclinical models.[1][2] This document provides a comprehensive overview of the inhibitory activity of this compound against the four WNK isoforms, detailed experimental protocols for assessing its activity, and a depiction of the WNK signaling pathway.

This compound IC50 Values

This compound demonstrates potent inhibitory activity against all four members of the WNK kinase family. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, have been determined through in vitro kinase assays.

KinaseIC50 (nM)
WNK15[3][4]
WNK21[3][4]
WNK36[3][4]
WNK49[3][4]

WNK Signaling Pathway

WNK kinases are key upstream regulators of the SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases.[5][6][7] Upon activation, WNKs phosphorylate and activate SPAK and OSR1, which in turn phosphorylate and regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC).[5][6] This signaling cascade plays a vital role in maintaining electrolyte balance and blood pressure. The activity of WNK kinases is regulated by various upstream signals, including hormones like angiotensin II and aldosterone, as well as by the CUL3/KLHL3 E3 ubiquitin ligase complex, which targets WNKs for degradation.[8][9]

WNK_Signaling_Pathway WNK Signaling Pathway cluster_upstream Upstream Regulators cluster_negative Negative Regulation cluster_wnk WNK Kinases cluster_downstream_kinases Downstream Kinases cluster_effectors Effector Proteins AngII Angiotensin II WNKs WNK1, WNK2, WNK3, WNK4 AngII->WNKs activates Aldo Aldosterone Aldo->WNKs activates OsmoticStress Osmotic Stress OsmoticStress->WNKs activates CUL3_KLHL3 CUL3/KLHL3 E3 Ligase CUL3_KLHL3->WNKs promotes ubiquitination & degradation SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylates & activates This compound This compound This compound->WNKs inhibits IonTransporters Ion Cotransporters (NCC, NKCC1/2, KCCs) SPAK_OSR1->IonTransporters phosphorylates & regulates PhysiologicalResponse Regulation of Ion Homeostasis & Blood Pressure IonTransporters->PhysiologicalResponse

A diagram of the WNK signaling pathway.

Experimental Protocols

The IC50 values of this compound are typically determined using in vitro kinase assays. Two common methods are the mobility shift assay and the ADP-Glo™ kinase assay. Below are detailed methodologies for these assays.

In Vitro Kinase Inhibition Assay: Mobility Shift Method

This assay measures the phosphorylation of a substrate peptide by a WNK kinase, where the phosphorylated product is separated from the unphosphorylated substrate based on a change in electrophoretic mobility.

1. Materials and Reagents:

  • Recombinant human WNK1 (e.g., GST-WNK1(1-491))

  • Fluorescein-labeled OSR1 peptide substrate

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • Reaction Buffer: 20 mM HEPES-Na (pH 7.5), 1 mM MnCl₂, 0.01% Tween 20, 2 mM DTT[4]

  • Stop Buffer: 0.2% coating reagent with 2 mM EDTA[4]

  • 384-well plates

  • Microfluidic chip-based electrophoresis system (e.g., LabChip 3000)

2. Assay Procedure:

  • Prepare a mixture of the fluorescein-labeled OSR1 peptide substrate and ATP in the reaction buffer. Final concentrations are typically around 10 µM for the peptide and 25 µM for ATP.[4]

  • Add this compound at various concentrations to the wells of a 384-well plate. Include a DMSO-only control.

  • Add the peptide/ATP mixture to the wells containing the inhibitor.

  • Initiate the kinase reaction by adding the recombinant WNK1 enzyme to a final concentration of approximately 25 nM.[4]

  • Incubate the reaction at 25°C for a set period (e.g., 3 hours).[4]

  • Terminate the reaction by adding the stop buffer.

  • Analyze the samples using a microfluidic chip-based electrophoresis system to separate and quantify the phosphorylated and unphosphorylated substrate.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Mobility_Shift_Assay_Workflow Mobility Shift Assay Workflow A 1. Prepare Substrate/ATP Mix (Fluorescent OSR1 peptide + ATP) C 3. Add Substrate/ATP Mix to wells A->C B 2. Add this compound to 384-well plate B->C D 4. Initiate reaction with WNK1 enzyme C->D E 5. Incubate at 25°C D->E F 6. Terminate reaction with Stop Buffer E->F G 7. Analyze on Microfluidic System (Separates phosphorylated & unphosphorylated peptide) F->G H 8. Calculate % Inhibition and IC50 G->H

Workflow for the Mobility Shift Kinase Assay.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Method

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

1. Materials and Reagents:

  • Recombinant human WNK1

  • Substrate (e.g., Myelin Basic Protein or a specific peptide like OSR1)

  • ATP

  • This compound (or other test compounds) dissolved in DMSO

  • WNK1 Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT[3]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white opaque plates

  • Luminometer

2. Assay Procedure:

  • Dilute the WNK1 enzyme, substrate, ATP, and this compound in the WNK1 Kinase Buffer.

  • In a 384-well plate, add 1 µl of this compound at various concentrations or DMSO (for control).[3]

  • Add 2 µl of the WNK1 enzyme.[3]

  • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.[3]

  • Incubate the reaction at room temperature for 60 minutes.[3]

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

  • Add 10 µl of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

ADP_Glo_Assay_Workflow ADP-Glo™ Assay Workflow A 1. Add this compound and WNK1 enzyme to 384-well plate B 2. Initiate reaction with Substrate/ATP Mix A->B C 3. Incubate at room temperature (60 min) B->C D 4. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) C->D E 5. Incubate at room temperature (40 min) D->E F 6. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) E->F G 7. Incubate at room temperature (30 min) F->G H 8. Measure Luminescence G->H I 9. Calculate % Inhibition and IC50 H->I

References

WNK463: A Pan-WNK Kinase Inhibitor for the Regulation of Ion Cotransporters

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a pivotal role in regulating ion homeostasis and blood pressure.[1][2] They function as key upstream regulators of a signaling cascade that includes the SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which in turn modulate the activity of various ion cotransporters.[3][4][5] WNK463 is a potent, orally bioavailable, pan-WNK kinase inhibitor that has emerged as a valuable tool for studying the physiological and pathophysiological roles of the WNK signaling pathway and as a potential therapeutic agent for conditions such as hypertension.[1][6] This technical guide provides a comprehensive overview of the role of this compound in regulating ion cotransporters, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to the WNK-SPAK/OSR1 Signaling Pathway

The WNK-SPAK/OSR1 signaling pathway is a crucial regulator of cation-chloride cotransporters (CCCs) in various tissues, particularly in the kidney, where it plays a significant role in maintaining electrolyte balance and blood pressure.[3][7][8] The pathway is initiated by the WNK kinases (WNK1, WNK2, WNK3, and WNK4), which phosphorylate and activate the downstream kinases SPAK and OSR1.[2][3] Activated SPAK/OSR1, in turn, phosphorylate and regulate the activity of several ion cotransporters, including the Na-Cl cotransporter (NCC), the Na-K-2Cl cotransporter (NKCC1 and NKCC2), and the K-Cl cotransporters (KCCs).[3][9] Dysregulation of this pathway, often due to mutations in WNK kinases, can lead to conditions like familial hyperkalemic hypertension (Gordon's syndrome).[3][7][10]

This compound: Mechanism of Action and Potency

This compound is an ATP-competitive inhibitor that targets the catalytic domain of all four WNK kinase isoforms.[3][11] By inhibiting WNK kinases, this compound effectively blocks the downstream activation of SPAK/OSR1 and the subsequent phosphorylation of ion cotransporters.[3][6] This leads to a reduction in the activity of Na+ reabsorbing cotransporters like NCC and NKCC, promoting natriuresis and diuresis, which contributes to its antihypertensive effects.[6][12]

Quantitative Data on this compound Potency and Efficacy

The following tables summarize the in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound Against WNK Kinase Isoforms [6][11][12][13]

WNK IsoformIC50 (nM)
WNK15
WNK21
WNK36
WNK49

Table 2: In Vivo Effects of this compound in Spontaneously Hypertensive Rats [3][6]

Dosage (mg/kg, oral)Effect on Blood PressureEffect on Urine OutputEffect on Urinary Na+ and K+ Excretion
1, 3, 10Dose-dependent decreaseDose-dependent increaseDose-dependent increase

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against each WNK kinase isoform.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human WNK1, WNK2, WNK3, and WNK4 proteins are used as the enzyme source. Myelin basic protein (MBP) can be used as a generic substrate for phosphorylation.[11]

  • Reaction Mixture: The kinase reaction is typically performed in a buffer containing HEPES, MgCl2, and ATP.

  • Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of the WNK kinase and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[14]

    • Mobility Shift Assay: Using capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate.[15][16]

    • Coupled ATP Depletion Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction.[14]

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Assay for WNK Pathway Inhibition

Objective: To assess the ability of this compound to inhibit the WNK-SPAK/OSR1 signaling pathway in a cellular context.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[3][12] Cells are cultured in appropriate media and conditions.

  • Transfection (Optional): Cells can be transfected with plasmids expressing tagged versions of WNK1, SPAK, or OSR1 to facilitate detection.

  • Stimulation: The WNK pathway can be activated by inducing osmotic stress, for example, by treating the cells with sorbitol.[12]

  • This compound Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation.

  • Cell Lysis and Protein Analysis: After treatment, cells are lysed, and protein extracts are prepared. The phosphorylation status of SPAK/OSR1 is determined by Western blotting using phospho-specific antibodies.[6]

  • Data Analysis: The intensity of the phosphorylated SPAK/OSR1 bands is quantified and normalized to the total protein levels. The inhibitory effect of this compound is then calculated.

In Vivo Antihypertensive Efficacy Study

Objective: To evaluate the effect of this compound on blood pressure and renal function in an animal model of hypertension.

Methodology:

  • Animal Model: Spontaneously hypertensive rats (SHR) are a commonly used model.[6]

  • Drug Administration: this compound is administered orally (p.o.) via gavage at different doses (e.g., 1, 3, and 10 mg/kg).[3][6]

  • Blood Pressure Monitoring: Blood pressure is monitored continuously using telemetry or at specific time points using the tail-cuff method.

  • Metabolic Cage Studies: Animals are housed in metabolic cages to allow for the collection of urine over a specified period (e.g., 24 hours).

  • Urine Analysis: Urine volume is measured, and the concentrations of sodium and potassium are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: Changes in blood pressure, urine output, and electrolyte excretion are calculated for each dose group and compared to a vehicle-treated control group. Statistical analysis is performed to determine the significance of the observed effects.

Visualizations

Signaling Pathway

WNK463_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Renal Tubular Cell AngII Angiotensin II WNKs WNK1/3/4 AngII->WNKs Activation Low_K Low K+ Low_K->WNKs Activation SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation pSPAK_OSR1 p-SPAK / p-OSR1 (Active) This compound This compound This compound->WNKs Inhibition NCC NCC (Inactive) pSPAK_OSR1->NCC Phosphorylation NKCC NKCC (Inactive) pSPAK_OSR1->NKCC Phosphorylation KCC KCC (Active) pSPAK_OSR1->KCC Phosphorylation (Inhibition) pNCC p-NCC (Active) NaCl_reabsorption Na+ & Cl- Reabsorption pNCC->NaCl_reabsorption pNKCC p-NKCC (Active) pNKCC->NaCl_reabsorption pKCC p-KCC (Inactive) Blood_Pressure Blood Pressure NaCl_reabsorption->Blood_Pressure Increases K_secretion K+ Secretion WNK463_Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Efficacy invitro_start Recombinant WNK Kinases kinase_assay Kinase Inhibition Assay (e.g., Radiometric, Mobility Shift) invitro_start->kinase_assay ic50 Determine IC50 Values kinase_assay->ic50 cellular_result Confirm Pathway Inhibition cell_culture HEK293 Cell Culture treatment This compound Treatment & Pathway Stimulation cell_culture->treatment western_blot Western Blot for p-SPAK/p-OSR1 treatment->western_blot western_blot->cellular_result invivo_result Assess Antihypertensive and Diuretic Effects animal_model Spontaneously Hypertensive Rats drug_admin Oral Administration of this compound animal_model->drug_admin monitoring Blood Pressure Monitoring & Urine Collection drug_admin->monitoring monitoring->invivo_result

References

Preclinical Profile of WNK463: A Pan-WNK Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: With-No-Lysine (WNK) kinases have emerged as critical regulators in various cellular processes, and their dysregulation is implicated in the progression of several cancers.[1] WNK463, a potent and orally bioavailable pan-WNK inhibitor, has demonstrated significant anti-tumor effects in a range of preclinical cancer models.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and its impact on the tumor microenvironment. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and development efforts by scientists and drug development professionals.

Mechanism of Action

This compound is an ATP-competitive, small-molecule inhibitor that demonstrates high affinity and selectivity for all four members of the WNK serine/threonine kinase family.[3][4] Its primary mechanism involves blocking the catalytic activity of WNK kinases, thereby preventing the phosphorylation and activation of their downstream substrates, namely Oxidative Stress Response 1 (OSR1) and SPS/STE20-related proline-alanine-rich kinase (SPAK).[1][3] This inhibition disrupts the regulation of various ion co-transporters, impacting cell volume, migration, and survival.[1][5]

Biochemical Potency

This compound potently inhibits the kinase activity of all four WNK isoforms with IC50 values in the low nanomolar range, establishing it as a "pan-WNK" inhibitor.

Kinase TargetIC50 (nM)
WNK15
WNK21
WNK36
WNK49
Table 1: In vitro biochemical potency of this compound against the four WNK kinase family members. Data sourced from Selleck Chemicals and MedchemExpress.[2][4]
Core Signaling Pathway

The canonical signaling cascade initiated by WNK kinases involves the direct phosphorylation of SPAK/OSR1. Activated SPAK/OSR1, in turn, phosphorylates and regulates the activity of solute carrier family 12 (SLC12) ion co-transporters, which are crucial for maintaining intracellular ion homeostasis. By inhibiting WNKs, this compound effectively shuts down this entire cascade.

WNK_Signaling_Pathway cluster_input Stimuli cluster_wnk WNK Kinase Module cluster_output Downstream Effectors cluster_inhibitor Pharmacological Intervention Stress Osmotic Stress, Intracellular [Cl⁻] WNKs WNK1/2/3/4 Stress->WNKs activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylates IonTransporters Ion Co-transporters (e.g., NKCC1) SPAK_OSR1->IonTransporters phosphorylates This compound This compound This compound->WNKs inhibits

Diagram 1: The canonical WNK-SPAK/OSR1 signaling pathway and the point of intervention by this compound.

Preclinical Efficacy in Oncology

This compound has demonstrated potent anti-tumor effects across a variety of cancer types, including breast, lung, and hepatocellular carcinoma, by inhibiting key processes of malignancy such as proliferation, migration, invasion, and angiogenesis.[1][6][7]

In Vitro Cellular Effects

In cell-based assays, this compound has been shown to reduce cancer cell migration and invasion, decrease the expression of mesenchymal markers, and induce apoptosis.[3][6][7]

Cancer TypeCell Line(s)Concentration(s) UsedKey Observed Effects
Breast CancerMDA-MB-2311 µMReduced cell migration and invasion; decreased expression of N-cadherin and AXL.[7][8]
Lung CancerH2009Not specifiedIncreased cancer cell death in co-culture with immune cells; suppressed PD-L1.[9]
Hepatocellular Carcinoma (HCC)Not specifiedConcentration-dependentInduced apoptosis.[3]

Table 2: Summary of key in vitro effects of this compound on various cancer cell lines.

In Vivo Anti-Tumor Activity

Preclinical studies in mouse models have confirmed the anti-tumor and anti-metastatic potential of this compound.

Cancer TypeMouse ModelDosing RegimenKey Outcomes
Breast CancerNSG (Xenograft)1.0-1.5 mg/kg, oral gavage, every other dayDecreased tumor burden, reduced metastasis, and improved survival.[6][10]
Colon Cancer ModelMC38 (Syngeneic)5 or 10 mg/kg, oral gavage, dailySuppressed tumor growth, enhanced CD8+ T-cell mediated anti-tumor activity.[9]

Table 3: Summary of in vivo preclinical studies demonstrating the anti-cancer efficacy of this compound.

In_Vivo_Workflow A 1. Tumor Cell Implantation (e.g., Orthotopic or Intracardiac) B 2. Tumor Establishment (Palpable or via Bioluminescence) A->B C 3. Randomization into Treatment Groups B->C D 4. Drug Administration (this compound vs. Vehicle Control) C->D E 5. Monitoring (Tumor Volume, Body Weight, Imaging) D->E F 6. Endpoint Analysis (Tumor Weight, Metastasis Count, Survival) E->F

Diagram 2: A generalized experimental workflow for in vivo efficacy studies of this compound.

This compound in Specific Cancer Pathways

Role in Breast Cancer Invasion

In breast cancer, WNK1 has been shown to promote invasion and metastasis through a network involving the transcription factor Slug and the receptor tyrosine kinase AXL.[8][11] this compound treatment effectively downregulates this pathway, leading to a reduction in invasive potential.[7][8]

WNK1_AXL_Pathway This compound This compound WNK1 WNK1 This compound->WNK1 inhibits Slug Slug (Transcription Factor) WNK1->Slug promotes AXL AXL Expression Slug->AXL upregulates EMT Epithelial-Mesenchymal Transition (EMT) AXL->EMT Invasion Cell Invasion & Metastasis EMT->Invasion

Diagram 3: WNK1 signaling in breast cancer invasion and its inhibition by this compound.
Immuno-Oncology: Regulation of PD-L1

This compound has also been shown to possess immuno-modulatory properties. Specifically, inhibition of WNK3 leads to the suppression of Programmed Death-Ligand 1 (PD-L1) expression on tumor cells.[9] This occurs via the JNK/c-JUN signaling pathway.[9] Lowering PD-L1 on cancer cells can restore T-cell function and enhance anti-tumor immunity. Concurrently, this compound can directly boost the secretion of cytokines from T-cells.[9]

PDL1_Regulation cluster_tumor Tumor Cell cluster_immune Immune Microenvironment WNK3 WNK3 JNK JNK / c-JUN Pathway WNK3->JNK activates PDL1 PD-L1 Expression JNK->PDL1 upregulates TCell CD8+ T-Cell PDL1->TCell inhibits Cytokines IFN-γ, TNF-α (Cytokine Secretion) TCell->Cytokines enhanced by this compound This compound This compound This compound->WNK3

Diagram 4: Dual mechanism of this compound in enhancing anti-tumor immunity.

Key Experimental Protocols

In Vivo Xenograft Tumor Model

This protocol is based on studies using MDA-MB-231 cells in NSG mice.[6][10]

  • Cell Preparation: Human breast cancer MDA-MB-231 cells (bone metastatic variant) are cultured and harvested. For metastasis studies, 1 x 10⁵ cells are resuspended in PBS for intracardiac injection. For orthotopic tumors, cells are mixed with Matrigel before injection into the mammary fat pad.[6][10]

  • Animal Model: 5- to 6-week-old female immunodeficient NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice are used.[6]

  • Tumor Implantation: Cells are injected as described above. Tumors are allowed to establish, typically for 2-3 days for metastasis models or until palpable for orthotopic models.[6][10]

  • Treatment: Mice are randomized into vehicle control and treatment groups. This compound is administered by oral gavage every other day. A dose-escalation strategy may be used (e.g., 1 mg/kg for week 1, increased to 1.5 mg/kg for subsequent weeks).[6][10]

  • Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 × major axis × minor axis²).[9][10] For metastatic models, whole-body bioluminescent imaging (IVIS) is performed weekly after retro-orbital injection of D-luciferin.[6]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Metastatic burden in organs like the lungs can be quantified. Survival is also a key endpoint.[5][6][10]

In Vitro Cell Migration (Wound Healing) Assay

This protocol is a standard method to assess cancer cell migratory capacity.[6]

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into a 6-well plate and grown to form a confluent monolayer.

  • Wound Creation: A sterile pipette tip (e.g., p200) is used to create a linear scratch or "wound" in the monolayer. The debris is washed away with PBS.

  • Treatment: The medium is replaced with fresh medium containing either this compound (e.g., 1 µM) or a vehicle control (e.g., DMSO).[8]

  • Imaging: The wound area is imaged immediately after scratching (T=0) using a phase-contrast microscope.

  • Incubation: The plate is returned to a 37°C, 5% CO₂ incubator for 18-24 hours.

  • Final Imaging & Analysis: The same wound area is imaged again. The reduction in the wound area is quantified using software like ImageJ to determine the percentage of wound closure, which is indicative of cell migration.

Migration_Assay_Workflow A 1. Seed cells to confluence B 2. Create scratch 'wound' A->B C 3. Add this compound or Vehicle B->C D 4. Image at T=0 hours C->D E 5. Incubate 18-24 hours D->E F 6. Image at T=final E->F G 7. Quantify wound closure F->G

Diagram 5: Standard workflow for a wound healing cell migration assay.

Safety and Pharmacokinetics

This compound is reported to be 100% orally bioavailable in C57BL/6 mice.[8][10] While it has shown significant anti-tumor efficacy at doses of 1-10 mg/kg, some preclinical safety issues have been noted.[1][9][10] In rats and mice, higher doses (e.g., 10 mg/kg) were associated with on-target effects such as decreased blood pressure and other clinical signs like ataxia and breathing difficulties, consistent with the broad physiological roles of WNK kinases.[1][10] However, studies have shown that lower doses (1-1.5 mg/kg) can achieve anti-tumor and anti-metastatic effects without obvious untoward effects.[8][10] The development of this compound was reportedly discontinued due to these preclinical safety concerns.[1]

Conclusion and Future Directions

The preclinical data strongly support the role of WNK kinases as valid targets in oncology. This compound, as a pan-WNK inhibitor, has demonstrated robust efficacy against tumor growth and metastasis in various cancer models by disrupting key signaling pathways involved in invasion and immune evasion. While the therapeutic window for this compound itself may be narrow due to on-target toxicities, it serves as a critical tool compound and a proof-of-concept for WNK inhibition in cancer. Future efforts may focus on developing more isoform-selective WNK inhibitors or combination strategies to mitigate toxicity while retaining anti-tumor efficacy. The link between WNK1 and AXL-driven therapy resistance and the immuno-modulatory effects of WNK3 inhibition are particularly promising areas for continued investigation.[9][11]

References

Methodological & Application

Application Notes: Effective Concentration of WNK463 for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WNK463 is a potent and selective, orally bioavailable pan-inhibitor of the With-No-Lysine (K) family of serine/threonine kinases (WNK1, WNK2, WNK3, and WNK4)[1][2][3]. These kinases are crucial regulators of ion homeostasis, cell volume, and blood pressure through the phosphorylation and activation of downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase)[4]. The WNK signaling pathway has emerged as a therapeutic target in hypertension and, more recently, in cancer, where it is implicated in tumor cell migration, invasion, and proliferation[5][6][7]. This document provides a guide to the effective concentrations of this compound for in vitro cell culture experiments, along with detailed protocols for key assays.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound in cell culture is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. Concentrations ranging from the low nanomolar to the micromolar scale have been reported to be effective.

Cell Line/TypeConcentration(s)Incubation TimeAssay/Effect ObservedReference
HEK293 106 nM (IC50)Not specifiedInhibition of OSR1 phosphorylation induced by osmotic stress.[5]
HEK-293 1 µM15 minutesDecreased KCC2 phosphorylation and increased KCC2 activity.[8]
HUVECs 1 µM6 hoursInhibition of WNK1-catalyzed OSR1 phosphorylation.[1]
Natural Killer (NK) Cells 3 µM1 hour - 4 hoursDecreased cell volume, motility, and cytolytic activity; induced autophagy via AMPK activation and mTOR inhibition.[4]
YTS (Human NK cell line) Dose-dependentNot specifiedDecreased cytotoxicity.[4]
MDA-MB-231 (Breast Cancer) 1 µM24 hoursReduced cell migration and invasion in 2D and 3D assays.[9]
MDA-MB-231 (Breast Cancer) 4.3 µM (IC50)Not specifiedInhibition of endogenous OSR1 phosphorylation. Cells were viable up to 12 µM.[10]
mpkCCD (Mouse Kidney) 100-500 nM1 hourMarkedly inhibited SPAK phosphorylation. No significant effect on K+-induced ENaC current or pSGK1.[11]
mpkCCD (Mouse Kidney) 1 µM1 hourSignificant effect on ENaC and pSGK1, possibly due to off-target inhibition.[11]
Human Tissue-Engineered Corneas 50 nM, 1 µM, 10 µM6 daysReduced phosphorylation of SPAK/OSR1 in wounded tissues.[2]
HeLa Cells 10 µM2 hoursSignificantly enhanced p38 activation.[8]
WPMY-1 (Prostate Stromal) 0.1 µM - 10 µM24 - 72 hoursTime-dependent decreases in cell viability.[12]
H460 & H2009 (Lung Cancer) Concentration not specifiedNot specifiedReduced membrane PD-L1 levels without profoundly affecting cell viability.[13]
CF Airway Epithelia 1 µM24 hoursDid not alter airway surface liquid pH (pHASL).[14]
CF Airway Epithelia 10 µM2 hoursIncreased pHASL by increasing HCO3− secretion.[14]

Signaling Pathways and Experimental Workflows

WNK Signaling Pathway

WNK kinases are key upstream regulators of ion cotransporters. Under stimuli such as osmotic stress, WNKs phosphorylate and activate the downstream kinases SPAK and OSR1. These, in turn, phosphorylate and modulate the activity of various ion cotransporters, affecting ion flux and cell volume. This compound acts by inhibiting the kinase activity of all four WNK isoforms.

WNK_Signaling cluster_input Stimuli cluster_wnk WNK Kinases cluster_downstream Downstream Kinases cluster_effectors Effector Ion Transporters Osmotic Stress Osmotic Stress WNKs WNK1/2/3/4 Osmotic Stress->WNKs Activates Intracellular [Cl-] Intracellular [Cl-] Intracellular [Cl-]->WNKs Regulates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates (Activates) NKCC1 NKCC1 (Activation) SPAK_OSR1->NKCC1 KCCs KCCs (Inhibition) SPAK_OSR1->KCCs This compound This compound This compound->WNKs Inhibits

WNK Signaling Pathway and the inhibitory action of this compound.
General Experimental Workflow

This diagram outlines a typical workflow for assessing the effect of this compound on a specific cellular function, such as cell viability or protein phosphorylation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_assays Example Assays A Seed cells in appropriate culture vessel B Allow cells to adhere and grow (e.g., 24 hours) A->B D Treat cells with desired concentrations of this compound and controls (e.g., Vehicle) B->D C Prepare this compound stock solution (e.g., in DMSO) C->D E Incubate for predetermined time (e.g., 1h, 6h, 24h, 48h) D->E F Perform specific assay E->F G Western Blot (pOSR1, pAkt) F->G H Cell Viability (CCK-8, MTT) F->H I Migration Assay (Wound Healing) F->I J Data Acquisition & Analysis G->J H->J I->J

Typical workflow for in vitro this compound experiments.

Experimental Protocols

Protocol 1: Western Blot for OSR1/SPAK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of its direct downstream targets, OSR1 and SPAK.

Materials:

  • Cell line of interest (e.g., HEK293, MDA-MB-231)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-OSR1/SPAK, anti-total-OSR1/SPAK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treatment: Starve cells in serum-free medium for 2-4 hours if necessary. Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM, 5 µM) for the desired time (e.g., 1-6 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-OSR1/SPAK) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total OSR1/SPAK and a loading control like GAPDH.

Protocol 2: Cell Viability Assay (CCK-8 or MTT)

This protocol measures the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • CCK-8 or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator[12].

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the migratory capacity of cells in a 2D culture.

Materials:

  • Cell line of interest (e.g., MDA-MB-231)

  • 6-well or 12-well plates

  • Complete cell culture medium

  • This compound and vehicle control

  • 200 µL pipette tip or a wound-healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a plate and grow them to form a confluent monolayer.

  • Creating the Wound: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip. Alternatively, use a culture insert to create a uniform cell-free gap.

  • Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells.

  • Treatment: Add fresh medium containing a non-lethal concentration of this compound (e.g., 1 µM) or vehicle control[9]. It is often recommended to use a low-serum medium to minimize cell proliferation.

  • Image Acquisition: Immediately capture images of the wound at multiple defined locations (Time 0).

  • Incubation: Incubate the plate at 37°C.

  • Follow-up Imaging: Capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial wound area. Compare the closure rate between this compound-treated and control groups.

References

Application Note: Preparation of WNK463 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of WNK463, a potent, orally bioavailable pan-WNK (With-No-Lysine) kinase inhibitor.[1][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This guide summarizes the key physicochemical properties of this compound and offers a step-by-step methodology for its dissolution in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties of this compound

This compound is a white to off-white solid powder.[1] A summary of its relevant properties is provided in the table below. It is crucial to use fresh, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can significantly reduce the compound's solubility.[1][2][3]

PropertyValueCitations
Molecular Formula C₂₁H₂₄F₃N₇O₂[1][4][5]
Molecular Weight 463.46 g/mol [1][2][4][6]
Appearance White to off-white/beige solid powder[1]
Solubility in DMSO ≥ 30 mg/mL (64.73 mM)[1][3]
Purity (HPLC) Typically ≥98%

WNK Signaling Pathway Inhibition by this compound

WNK kinases are key regulators of ion homeostasis and blood pressure. This compound is a pan-inhibitor, targeting all four members of the WNK family (WNK1, WNK2, WNK3, WNK4).[2][6] This inhibition prevents the phosphorylation and activation of downstream kinases such as SPAK and OSR1, ultimately affecting ion transporter activity.

WNK_Pathway cluster_upstream Upstream Signals cluster_wnk WNK Kinases cluster_downstream Downstream Effectors AngII Angiotensin II WNKs WNK1/2/3/4 AngII->WNKs Insulin Insulin Insulin->WNKs Hypokalemia Hypokalemia Hypokalemia->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation Ion_Transporters Ion Transporters (e.g., NCC, NKCC2) SPAK_OSR1->Ion_Transporters Activation This compound This compound This compound->WNKs Inhibition

Caption: this compound inhibits the WNK kinase signaling cascade.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust calculations accordingly for different desired concentrations.

3.1 Materials and Equipment

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2 Experimental Workflow

Caption: Workflow for this compound stock solution preparation.

3.3 Step-by-Step Procedure

  • Preparation: Allow the this compound vial and DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Tare a sterile vial on an analytical balance. Carefully weigh a desired amount of this compound powder (e.g., 5 mg) into the vial. Record the exact mass.

  • Calculation: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (µL) = (Mass (mg) / 463.46 mg/mmol) * 100

    Example for 5 mg of this compound: Volume (µL) = (5 mg / 463.46 mg/mmol) * 100 = 1078.8 µL

  • Dissolution: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. If dissolution is slow, brief sonication in a water bath can be applied.

  • Verification: Visually inspect the solution against a light source to ensure no undissolved particulates remain.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.[2][7] Clearly label each aliquot with the compound name, concentration, and date of preparation.

Storage and Handling

Proper storage is essential to maintain the stability and activity of this compound.

FormStorage TemperatureDurationCitations
Powder -20°C3 years[1]
4°C2 years[1]
DMSO Stock Solution -80°C6 months - 1 year[1][2]
-20°C1 month[1][2]

Handling Recommendations:

  • Always use fresh, anhydrous DMSO to prepare solutions.

  • Protect solutions from light.[8]

  • For cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).[7]

  • When preparing working solutions, dilute the stock solution with the appropriate aqueous buffer or cell culture medium immediately before use.

References

Application Notes and Protocols for Western Blot Analysis of pOSR1 Following WNK463 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion homeostasis and blood pressure. A key downstream effector of WNK kinases is the Oxidative Stress Responsive 1 (OSR1) kinase, which is activated via phosphorylation by WNKs.[1][2][3] WNK463 is a potent, orally bioavailable pan-WNK kinase inhibitor that has been shown to decrease the phosphorylation of OSR1 and its related kinase SPAK (SPS1-related proline/alanine-rich kinase).[2][4] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation of OSR1 (pOSR1) in response to treatment with this compound.

WNK-OSR1 Signaling Pathway

The WNK kinases (WNK1, WNK2, WNK3, and WNK4) are activated by various stimuli, including osmotic stress.[3] Activated WNKs then phosphorylate and activate the downstream kinases OSR1 and SPAK.[1][2][3] These activated kinases, in turn, phosphorylate and regulate the activity of various ion co-transporters, thereby controlling cellular ion flux and volume.[3] this compound acts as an inhibitor of all four WNK kinase family members, thus preventing the downstream phosphorylation and activation of OSR1.[4]

WNK_OSR1_Signaling cluster_0 This compound Inhibition cluster_1 Signaling Cascade This compound This compound WNK Kinases WNK Kinases This compound->WNK Kinases Inhibits pOSR1 (Active) pOSR1 (Active) WNK Kinases->pOSR1 (Active) Activates OSR1 (Inactive) OSR1 (Inactive) WNK Kinases->OSR1 (Inactive) Phosphorylates Downstream Effectors Downstream Effectors pOSR1 (Active)->Downstream Effectors Regulates

WNK-pOSR1 signaling and this compound inhibition.

Experimental Data

The following table summarizes the quantitative data on the effect of this compound on OSR1 phosphorylation as determined by Western blot analysis in cultured podocytes.

TreatmentConcentrationTimeFold Change in pOSR1 vs. ControlReference
This compound1 µM60 min0.6 ± 0.3[2]
FK506 (inducer)0.5 µM60 min1.6 ± 0.3[2]
FK506 + this compound0.5 µM + 1 µM60 min0.62 ± 0.25[2]
Cyclosporine A (inducer)1 µM60 min2.1 ± 0.25[2]
Cyclosporine A + this compound1 µM + 1 µM60 min0.79 ± 0.46[2]

Western Blot Protocol for pOSR1 after this compound Treatment

This protocol is designed for the analysis of pOSR1 levels in cell lysates following treatment with this compound.

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture and this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (pOSR1) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Stripping and Re-probing (Total OSR1) I->J

Western blot workflow for pOSR1 analysis.
Materials and Reagents

  • Cell Culture: Appropriate cell line and culture media.

  • This compound Inhibitor: Prepare stock solution in DMSO.

  • Lysis Buffer (RIPA Buffer recommended for phosphoproteins):

    • 50 mM Tris-HCl, pH 8.0

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% Sodium deoxycholate

    • 0.1% SDS

    • Add fresh before use: Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail (e.g., 1 mM Na3VO4).

  • Protein Assay Reagent: (e.g., BCA Protein Assay Kit).

  • SDS-PAGE: Acrylamide gels, running buffer, loading buffer (Laemmli buffer).

  • Protein Transfer: PVDF or nitrocellulose membrane, transfer buffer.

  • Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein, which can increase background.

  • Primary Antibodies:

    • Anti-phospho-OSR1 (pSer325) antibody.

    • Anti-total OSR1 antibody.

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Stripping Buffer: (if re-probing the same membrane).

Detailed Protocol

1. Cell Culture and this compound Treatment

  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for the specified time (e.g., 60 minutes). Include positive and negative controls as needed.

2. Cell Lysis

  • After treatment, place the culture dish on ice and aspirate the media.

  • Wash the cells once with ice-cold 1X PBS.

  • Add ice-cold RIPA buffer (with freshly added protease and phosphatase inhibitors) to the plate (e.g., 100 µL for a well in a 6-well plate).

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE

  • Prepare protein samples by adding 4X Laemmli sample buffer to a final concentration of 1X.

  • Boil the samples at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking

  • Wash the membrane briefly with TBST.

  • Incubate the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

7. Primary Antibody Incubation

  • Dilute the anti-phospho-OSR1 antibody in 5% BSA in TBST at the concentration recommended by the manufacturer.

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.

8. Secondary Antibody Incubation

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Dilute the HRP-conjugated secondary antibody in 5% BSA in TBST according to the manufacturer's instructions.

  • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

9. Detection

  • Prepare the ECL substrate according to the manufacturer's protocol.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

10. Stripping and Re-probing for Total OSR1

  • To normalize the pOSR1 signal to the total amount of OSR1 protein, the membrane can be stripped and re-probed.

  • Incubate the membrane in a stripping buffer according to the manufacturer's protocol to remove the bound antibodies.

  • Wash the membrane thoroughly with TBST.

  • Repeat the blocking and antibody incubation steps (6-9) using an anti-total OSR1 antibody.

  • Quantify the band intensities for both pOSR1 and total OSR1 using densitometry software. The pOSR1 signal should be normalized to the corresponding total OSR1 signal for each sample.

References

Application Note: Measuring WNK Kinase Inhibition with WNK463

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

With-No-Lysine (WNK) kinases are a family of serine/threonine kinases that play a crucial role in regulating ion transport and blood pressure.[1][2] Dysregulation of WNK signaling is associated with hypertension and other diseases, making these kinases attractive targets for drug development.[1][2] WNK463 is a potent, orally bioavailable, pan-WNK kinase inhibitor that targets the catalytic domain of all four WNK isoforms.[3][4][5][6] This application note provides detailed protocols for utilizing this compound in in vitro kinase assays to accurately measure WNK inhibition, a critical step in the characterization of potential therapeutic agents.

WNK Signaling Pathway

The WNK signaling cascade is a key regulator of ion homeostasis. WNK kinases phosphorylate and activate the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK (STE20/SPS1-related proline/alanine-rich kinase).[1][7] Activated OSR1/SPAK, in turn, phosphorylate and modulate the activity of various ion co-transporters, such as NKCC1/2 and NCC, thereby controlling cellular ion flux and volume.[7][8]

WNK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core Core WNK Pathway cluster_downstream Downstream Effectors cluster_inhibitor Inhibition AngiotensinII Angiotensin II WNKs WNK1/2/3/4 AngiotensinII->WNKs Aldosterone Aldosterone Aldosterone->WNKs Insulin Insulin Insulin->WNKs OsmoticStress Osmotic Stress OsmoticStress->WNKs OSR1_SPAK OSR1/SPAK WNKs->OSR1_SPAK phosphorylates & activates NCC NCC OSR1_SPAK->NCC phosphorylates & activates NKCC1_2 NKCC1/2 OSR1_SPAK->NKCC1_2 phosphorylates & activates This compound This compound This compound->WNKs inhibits

Caption: WNK Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data: this compound Inhibition Profile

This compound demonstrates potent inhibition across all four WNK kinase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase IsoformIC50 (nM)
WNK15[3][4]
WNK21[3][4]
WNK36[3][4]
WNK49[3][4]

Experimental Protocols

Two common and robust methods for measuring WNK kinase activity and its inhibition by this compound are the ADP-Glo™ Kinase Assay and the LanthaScreen™ Eu Kinase Binding Assay.

Protocol 1: ADP-Glo™ Kinase Assay for WNK Inhibition

This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human WNK1, WNK2, WNK3, or WNK4 (GST-tagged)

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • White, opaque 96-well or 384-well plates

  • Luminometer

Experimental Workflow:

ADP_Glo_Workflow A 1. Prepare Reagents WNK Kinase, Substrate (MBP), ATP, this compound dilutions B 2. Set up Kinase Reaction Add Kinase, this compound, and Substrate/ATP mix to well A->B C 3. Incubate Room temperature for 60 min B->C D 4. Terminate & Deplete ATP Add ADP-Glo™ Reagent C->D E 5. Incubate Room temperature for 40 min D->E F 6. Detect ADP Add Kinase Detection Reagent E->F G 7. Incubate Room temperature for 30-60 min F->G H 8. Measure Luminescence G->H

Caption: ADP-Glo™ Kinase Assay Workflow for this compound.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.

    • Prepare a solution containing the WNK kinase in kinase reaction buffer.

    • Prepare a substrate/ATP solution containing MBP and ATP in kinase reaction buffer. The optimal concentrations of kinase, substrate, and ATP should be empirically determined.

  • Kinase Reaction:

    • Add 2.5 µL of the this compound dilution or DMSO (for control) to the wells of a 96-well plate.

    • Add 5 µL of the WNK kinase solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.[9]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]

    • Incubate at room temperature for 40 minutes.[9]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[9]

    • Incubate at room temperature for 30-60 minutes.[10]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase, which is displaced by a competitive inhibitor like this compound.

Materials:

  • Recombinant human WNK kinase (GST-tagged)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • LanthaScreen™ Kinase Tracer

  • This compound (dissolved in DMSO)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Black, low-volume 384-well plates

  • TR-FRET compatible plate reader

Experimental Workflow:

LanthaScreen_Workflow A 1. Prepare Reagents WNK Kinase, Eu-anti-GST Ab, Kinase Tracer, this compound dilutions B 2. Prepare Kinase/Antibody Mix Incubate WNK Kinase with Eu-anti-GST Antibody A->B C 3. Set up Assay Plate Add this compound dilutions or DMSO D 4. Add Kinase/Antibody Mix to each well C->D E 5. Add Kinase Tracer to initiate binding D->E F 6. Incubate Room temperature for 60 min in the dark E->F G 7. Measure TR-FRET Signal F->G

Caption: LanthaScreen™ Kinase Binding Assay Workflow.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

    • Prepare a 2X solution of the WNK kinase and a 2X solution of the LanthaScreen™ Eu-anti-GST Antibody in kinase buffer.

    • Prepare a 2X solution of the appropriate LanthaScreen™ Kinase Tracer in kinase buffer.

  • Assay Assembly:

    • Add 5 µL of the this compound dilutions or DMSO to the wells of a 384-well plate.

    • Prepare a kinase/antibody mixture by combining equal volumes of the 2X WNK kinase and 2X Eu-anti-GST Antibody solutions. Incubate for 20 minutes at room temperature.

    • Add 5 µL of the kinase/antibody mixture to each well.

    • Add 5 µL of the 2X Kinase Tracer solution to each well.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Tracer).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Calculate the percent inhibition for each this compound concentration based on the emission ratio.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for measuring the inhibitory activity of this compound against WNK kinases. These assays are essential tools for researchers in both academic and industrial settings for the discovery and characterization of novel WNK inhibitors. The provided data on this compound serves as a valuable benchmark for these studies.

References

WNK463: A Promising Inhibitor for Triple-Negative Breast Cancer Intervention

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction: Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Recent research has identified the With-No-Lysine (K) kinase (WNK) family, particularly WNK1, as a potential therapeutic target in TNBC. WNK1 has been identified as a proto-oncogenic signature gene in TNBC, and its inhibition has been shown to suppress key metastatic drivers.[1] WNK463, a potent and orally bioavailable pan-WNK kinase inhibitor, has emerged as a valuable tool for investigating the role of WNK signaling in TNBC and as a potential lead compound for drug development.[2][3] These application notes provide a comprehensive overview of this compound's application in TNBC cell lines, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase activity of all four WNK family members (WNK1, WNK2, WNK3, and WNK4) with high potency.[1][4] In the context of TNBC, the primary mechanism of this compound appears to be the inhibition of the WNK1-OSR1/SPAK signaling pathway. This pathway is implicated in regulating ion homeostasis, cell volume, and migration.[5][6] Furthermore, studies have shown that inhibition of WNK1 by this compound leads to a significant reduction in the expression of AXL, a receptor tyrosine kinase that is a known driver of metastasis in breast cancer.[1][7] This suggests that this compound exerts its anti-cancer effects by disrupting signaling cascades that are crucial for tumor cell migration, invasion, and survival.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in various assays and cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay TypeReference
WNK15Kinase Assay[4]
WNK21Kinase Assay[4]
WNK36Kinase Assay[4]
WNK49Kinase Assay[4]
WNK1-mediated OSR1 phosphorylation106Biochemical Assay[8]

Table 2: Effects of this compound on TNBC Cell Migration and Invasion

Cell LineAssayThis compound Concentration% InhibitionReference
MDA-MB-231Wound Closure1 µMSignificant reduction[7]
BT-549Wound Closure1 µMSignificant reduction[7]
BT-20Wound Closure1 µMSignificant reduction[7]
MDA-MB-2313D Collagen Invasion1 µMSignificant reduction[7]
MDA-MB-157Migration Assay62.5 nM - 5 µMDose-dependent[9][10]
HCC1806Migration Assay62.5 nM - 5 µMDose-dependent[9][10]
BT-59Migration Assay62.5 nM - 5 µMDose-dependent[9][10]

Table 3: In Vivo Efficacy of this compound in a TNBC Mouse Model

Cell Line XenograftMouse ModelThis compound DosageOutcomeReference
MDA-MB-231NSG Mice (orthotopic)1-1.5 mg/kg (oral gavage)Smaller tumor volume and weight[7]
MDA-MB-231-BoMNSG Mice (intracardiac)1-1.5 mg/kg (oral gavage)Improved survival[7][8]

Signaling Pathway and Experimental Workflow Diagrams

WNK463_Signaling_Pathway cluster_cell TNBC Cell This compound This compound WNK1 WNK1 This compound->WNK1 Inhibits OSR1 p-OSR1/SPAK WNK1->OSR1 Activates AXL AXL Expression WNK1->AXL Promotes Migration Cell Migration & Invasion OSR1->Migration AXL->Migration

Caption: this compound inhibits WNK1, leading to decreased AXL expression and OSR1/SPAK phosphorylation, ultimately suppressing TNBC cell migration and invasion.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation in TNBC start Start invitro In Vitro Assays (Cell Viability, Migration, Invasion, Western Blot) start->invitro invivo In Vivo Studies (TNBC Xenograft Model) invitro->invivo data Data Analysis (IC50, Tumor Growth Inhibition) invivo->data end Conclusion data->end

Caption: A typical experimental workflow to assess the anti-cancer effects of this compound on TNBC cell lines, from in vitro characterization to in vivo validation.

Experimental Protocols

1. Cell Culture

  • Cell Lines: MDA-MB-231, BT-549, SUM159, MDA-MB-157, HCC1806, BT-59 (or other relevant TNBC cell lines).

  • Culture Medium: Refer to the supplier's recommendations for the specific cell line (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. Western Blot Analysis

  • Objective: To determine the effect of this compound on the phosphorylation of OSR1 and the expression of AXL.

  • Procedure:

    • Seed TNBC cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or DMSO as a vehicle control for a specified time (e.g., 6 or 24 hours).[4]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on a 4-15% SDS-PAGE gel.[9]

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with primary antibodies against p-WNK1, WNK1, p-OSR1, OSR1, AXL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Cell Migration (Wound Healing) Assay

  • Objective: To assess the effect of this compound on the migratory capacity of TNBC cells.

  • Procedure:

    • Seed cells in a 6-well plate and grow them to confluency.

    • Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh culture medium containing different concentrations of this compound or DMSO.

    • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

    • Measure the wound area at each time point and calculate the percentage of wound closure.

4. 3D Collagen Invasion Assay

  • Objective: To evaluate the effect of this compound on the invasive potential of TNBC cells in a three-dimensional matrix.

  • Procedure:

    • Coat the upper chamber of a Transwell insert (8 µm pore size) with a layer of collagen I.

    • Seed TNBC cells in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add different concentrations of this compound or DMSO to both the upper and lower chambers.

    • Incubate for 24-48 hours.

    • Remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

    • Count the number of invading cells in several random microscopic fields.[7]

5. In Vivo Xenograft Studies

  • Objective: To determine the in vivo anti-tumor efficacy of this compound.

  • Procedure:

    • Inject TNBC cells (e.g., MDA-MB-231) subcutaneously or orthotopically into the mammary fat pad of immunodeficient mice (e.g., NSG mice).

    • Once tumors are palpable, randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 1-1.5 mg/kg) or vehicle control via oral gavage on a predetermined schedule (e.g., every other day).[7][8]

    • Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • For metastasis studies, cells can be injected intracardially, and metastatic burden can be assessed using bioluminescence imaging if the cells are luciferase-tagged.[8]

This compound is a valuable research tool for elucidating the role of WNK signaling in triple-negative breast cancer. The provided data and protocols offer a solid foundation for researchers to investigate the anti-migratory, anti-invasive, and anti-tumor effects of this potent WNK inhibitor. Further studies are warranted to fully explore the therapeutic potential of targeting the WNK pathway in TNBC and to identify potential biomarkers for patient stratification.

References

Troubleshooting & Optimization

WNK463 solubility issues and how to improve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WNK463. Here you will find information on addressing solubility issues and best practices for its use in experiments.

Troubleshooting and FAQs

This section addresses common issues and questions regarding the solubility and handling of this compound.

Q1: My this compound powder won't dissolve in my chosen solvent. What should I do?

A1: First, ensure you are using a recommended solvent. This compound is known to be soluble in DMSO and Ethanol.[1][2] If you are using one of these, consider the following troubleshooting steps:

  • Use fresh, anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[1][3][4] Always use fresh, high-quality, anhydrous DMSO from a newly opened bottle for preparing your stock solution.

  • Sonication: To aid dissolution, you can sonicate the solution in an ultrasonic bath.[5] This can help break up any clumps of powder and increase the surface area for the solvent to act upon.

  • Gentle Warming: Gently warming the solution in a water bath (e.g., 37°C) can also help to increase solubility. Avoid excessive heat, as it may degrade the compound.

  • Vortexing: Vigorous vortexing can also be employed to facilitate the dissolution process.[5]

Q2: I've successfully dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "salting out," where a compound that is soluble in an organic solvent precipitates when introduced to an aqueous environment. Here are some strategies to overcome this:

  • Stepwise Dilution: Instead of directly adding the concentrated DMSO stock to your final volume of media, perform a stepwise dilution. First, dilute the DMSO stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically not exceeding 0.1%.[5] Higher concentrations of DMSO can be toxic to cells and can also increase the likelihood of precipitation.

  • Use of Surfactants: For in vivo formulations, co-solvents and surfactants like PEG300 and Tween 80 are often used to maintain solubility in aqueous solutions.[1] While not always suitable for cell culture, for certain applications, a very low, non-toxic concentration of a biocompatible surfactant might be considered after careful validation.

Q3: How should I store my this compound stock solution, and for how long is it stable?

A3: Proper storage is crucial to maintain the integrity of your this compound stock solution.

  • Storage Temperature: Store your stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1]

  • Protection from Light: Protect the stock solutions from light.[5]

Q4: Can I prepare a stock solution of this compound in water?

A4: No, this compound is reported to be insoluble in water.[1][2] Attempting to dissolve it directly in water or aqueous buffers will likely be unsuccessful. You must first prepare a concentrated stock solution in an appropriate organic solvent like DMSO or ethanol.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. Please note that solubility can vary slightly between different batches of the compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 30 - 92≥ 64.73 - 198.5Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1][3][4]
Ethanol92198.5
WaterInsolubleInsoluble

Experimental Protocols

Below are detailed methodologies for preparing this compound solutions for in vitro and in vivo experiments.

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
  • Materials:

    • This compound powder

    • Anhydrous, high-quality DMSO

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[3][4]

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed cell culture medium

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired working concentration.

    • Ensure the final concentration of DMSO in the working solution is below 0.1% to avoid cytotoxicity.

    • Add the working solution to your cell culture plates and mix gently by swirling the plate.

    • Use the prepared working solution immediately.

Protocol 3: Example Formulation for In Vivo Oral Administration

This is an example formulation and may require optimization for your specific animal model and experimental design.

  • Materials:

    • This compound powder

    • DMSO

    • PEG300

    • Tween 80

    • Saline (0.9% NaCl) or ddH₂O

    • Sterile tubes

    • Vortex mixer

  • Procedure:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 160 mg/mL).[1]

    • In a separate tube, add the required volume of the this compound DMSO stock solution.

    • Sequentially add the other solvents, ensuring the solution is clear after each addition. A common formulation is:

      • 5-10% DMSO

      • 30-40% PEG300

      • 5% Tween 80

      • 45-60% Saline or ddH₂O[1]

    • For example, to prepare 1 mL of a working solution, you could add 50 µL of a 160 mg/mL DMSO stock to 300 µL of PEG300 and mix until clear. Then add 50 µL of Tween 80 and mix until clear. Finally, add 600 µL of ddH₂O to bring the final volume to 1 mL.[1]

    • The mixed solution should be used immediately for optimal results.[1]

Visualizations

WNK Signaling Pathway

The following diagram illustrates the core components of the WNK (With-No-Lysine) kinase signaling pathway. WNK kinases phosphorylate and activate OSR1 and SPAK, which in turn phosphorylate and regulate the activity of various ion cotransporters.

WNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_wnk WNK Kinase Activation cluster_spak_osr1 SPAK/OSR1 Activation cluster_effectors Downstream Effectors AngII Angiotensin II WNKs WNK1/2/3/4 AngII->WNKs Regulate Insulin Insulin Insulin->WNKs Regulate Aldosterone Aldosterone Aldosterone->WNKs Regulate SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NCC NCC SPAK_OSR1->NCC Phosphorylates & Activates NKCC1_2 NKCC1 / NKCC2 SPAK_OSR1->NKCC1_2 Phosphorylates & Activates This compound This compound This compound->WNKs Inhibits

Caption: The WNK signaling pathway and the inhibitory action of this compound.

This compound Solubility Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common solubility issues encountered with this compound.

Troubleshooting_Workflow Start Start: Dissolving this compound Powder Solvent Use recommended solvent? (DMSO or Ethanol) Start->Solvent Fresh_DMSO Is the DMSO fresh and anhydrous? Solvent->Fresh_DMSO Yes Failure Consult Technical Support Solvent->Failure No Aids Apply dissolution aids? (Sonication, gentle warming, vortexing) Fresh_DMSO->Aids Yes Fresh_DMSO->Failure No Success Dissolution Successful Aids->Success Yes Aids->Failure No Precipitation Precipitation upon aqueous dilution? Success->Precipitation Dilution Use stepwise dilution and ensure final DMSO < 0.1%? Precipitation->Dilution Yes Working_Solution Working Solution Prepared Precipitation->Working_Solution No Dilution->Failure No Dilution->Working_Solution Yes

References

troubleshooting inconsistent results with WNK463 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-WNK kinase inhibitor, WNK463, in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally bioavailable pan-inhibitor of the With-No-Lysine (K) family of serine/threonine kinases (WNK1, WNK2, WNK3, and WNK4).[1][2] Its primary mechanism of action is the inhibition of the kinase activity of all four WNK isoforms, which play a crucial role in regulating ion homeostasis, cell volume, and blood pressure through the WNK-SPAK/OSR1 signaling pathway.[3][4]

Q2: What are the reported IC50 values for this compound against the different WNK isoforms?

The half-maximal inhibitory concentrations (IC50) of this compound for the four WNK kinase isoforms are summarized in the table below.

WNK IsoformIC50 (nM)
WNK15
WNK21
WNK36
WNK49

Data sourced from multiple publications.[1][2]

Q3: What is the WNK-SPAK/OSR1 signaling pathway?

The WNK-SPAK/OSR1 signaling pathway is a key regulator of ion transport. WNK kinases phosphorylate and activate the downstream kinases SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Activated SPAK/OSR1 then phosphorylate and regulate the activity of various ion co-transporters, such as the Na-K-2Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), thereby controlling intracellular ion concentrations and cell volume.

WNK_Signaling_Pathway cluster_stimulus Stimuli cluster_wnk WNK Kinases cluster_spak_osr1 SPAK/OSR1 Kinases cluster_transporters Ion Co-transporters cluster_cellular_response Cellular Response Osmotic Stress Osmotic Stress WNKs WNK1/2/3/4 Osmotic Stress->WNKs Intracellular [Cl-] Intracellular [Cl-] Intracellular [Cl-]->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation (Activation) NCC NCC SPAK_OSR1->NCC Phosphorylation (Activation) NKCC1 NKCC1 SPAK_OSR1->NKCC1 Phosphorylation (Activation) Ion_Homeostasis Ion Homeostasis & Cell Volume Regulation NCC->Ion_Homeostasis NKCC1->Ion_Homeostasis This compound This compound This compound->WNKs Inhibition

Figure 1. WNK-SPAK/OSR1 Signaling Pathway and the inhibitory action of this compound.

Troubleshooting Inconsistent In Vitro Results

Inconsistent results in in vitro experiments with this compound can arise from several factors, ranging from compound handling to experimental design. This guide provides a structured approach to troubleshooting common issues.

Problem 1: High Variability in Phosphorylation of Downstream Targets (SPAK/OSR1)

High variability in the phosphorylation levels of SPAK and OSR1 is a common issue.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent this compound Activity 1. Confirm Solubility: this compound is soluble in DMSO.[5][6] Ensure complete dissolution before adding to media. Prepare fresh stock solutions regularly and store them appropriately (-20°C for short-term, -80°C for long-term).[6] 2. Verify Final Concentration: Recalculate dilutions to ensure the correct final concentration in your assay. Inconsistent pipetting can lead to significant variations.Consistent inhibition of WNK kinase activity, leading to more reproducible downstream effects.
Cellular State Variability 1. Synchronize Cell Cycle: If your cell line is sensitive to cell cycle-dependent signaling, consider synchronization before treatment. 2. Control Confluency: Use cells at a consistent confluency for all experiments, as cell density can affect signaling pathways. 3. Serum Starvation: For some assays, serum-starving cells before this compound treatment can reduce baseline signaling and enhance the observed effect.Reduced baseline variability in SPAK/OSR1 phosphorylation, making the effect of this compound more pronounced and consistent.
Assay Conditions 1. Optimize Treatment Time: The optimal incubation time for this compound can vary between cell lines. Perform a time-course experiment (e.g., 1, 2, 4, 6, 24 hours) to determine the optimal duration for observing the desired effect.[5] 2. Consistent Lysis and Sample Handling: Use a consistent lysis buffer and protocol. Ensure complete inhibition of phosphatases by including phosphatase inhibitors in your lysis buffer.A clear and reproducible dose-response and time-course effect of this compound on SPAK/OSR1 phosphorylation.

Problem 2: Off-Target Effects or Unexpected Phenotypes

This compound is highly selective for WNK kinases, but off-target effects can occur, especially at higher concentrations.[7][8]

Potential Cause Troubleshooting Step Expected Outcome
High Inhibitor Concentration 1. Perform a Dose-Response Curve: Determine the minimal effective concentration that inhibits WNK signaling without causing widespread cellular changes. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).[8] 2. Use a Negative Control: Compare the effects of this compound to a structurally unrelated WNK inhibitor, if available, or use siRNA/shRNA to knock down specific WNK isoforms to confirm the phenotype is WNK-dependent.[8]Identification of a specific concentration window where the observed effects are primarily due to WNK inhibition.
Cell Line-Specific Effects 1. Characterize WNK Isoform Expression: Determine the expression profile of WNK1, WNK2, WNK3, and WNK4 in your cell line of interest. The specific isoform expression may influence the cellular response to a pan-WNK inhibitor. 2. Test in Multiple Cell Lines: If possible, validate key findings in a different cell line to ensure the observed phenotype is not an artifact of a specific cellular context.A better understanding of the WNK-dependent signaling in your specific model system and increased confidence in the observed phenotype.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to WNK kinases in a cellular context.[9][10][11] The principle is that ligand binding increases the thermal stability of the target protein.

CETSA_Workflow cluster_cell_prep 1. Cell Preparation & Treatment cluster_heating 2. Thermal Challenge cluster_analysis 3. Protein Analysis cluster_results 4. Data Interpretation Cell_Culture Culture cells to desired confluency Treatment Treat cells with this compound or Vehicle (DMSO) Cell_Culture->Treatment Aliquoting Aliquot cell suspension into PCR tubes Heating Heat aliquots at a range of temperatures Aliquoting->Heating Lysis Cell Lysis (Freeze-thaw cycles) Centrifugation Centrifuge to separate soluble and aggregated proteins Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot for WNK protein Centrifugation->Western_Blot Melting_Curve Plot protein abundance vs. temperature to generate a melting curve Shift_Analysis Compare melting curves of this compound-treated vs. Vehicle-treated samples Melting_Curve->Shift_Analysis

Figure 2. General workflow for a Cellular Thermal Shift Assay (CETSA).

Key Methodological Steps for CETSA with this compound:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes).

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble WNK protein in each sample by Western blotting using a specific antibody for the WNK isoform of interest.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the this compound-treated samples indicates target engagement.[12]

General Protocol for In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on WNK kinase activity in a biochemical assay.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant WNK kinase, a suitable substrate (e.g., a peptide derived from OSR1), and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or DMSO vehicle to the reaction mixture.

  • Initiate Reaction: Start the kinase reaction by adding ATP and incubate at the optimal temperature (e.g., 30°C) for a specific time.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection of Phosphorylation: Measure the amount of substrate phosphorylation using a suitable method, such as a phosphospecific antibody in an ELISA or Western blot, or by detecting the consumption of ATP using a luminescence-based assay.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Technical Support Center: WNK463 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing variability in the oral bioavailability of WNK463 during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound in preclinical models?

A1: The oral bioavailability of this compound has been reported to be 100% in C57BL/6 mice and 74% in Sprague Dawley rats[1]. However, significant variability can be encountered in practice.

Q2: Why am I observing high variability in the plasma concentrations of this compound after oral dosing?

A2: High variability in plasma concentrations can stem from several factors, including issues with the formulation, the oral gavage procedure, and physiological differences between individual animals. It is crucial to standardize your experimental protocol to minimize these variables.

Q3: What is a suitable vehicle for the oral administration of this compound?

A3: While the exact vehicle used in the initial preclinical studies has not been detailed in published literature, a common approach for compounds with similar characteristics is to use a suspension. This compound is soluble in methanol, suggesting it is lipophilic. For oral gavage in rodents, a suspension in a vehicle such as 0.5% methylcellulose or a solution using a small amount of a solubilizing agent like DMSO in saline is a typical starting point. It is recommended to perform vehicle screening to find a formulation that provides consistent results.

Q4: Can food intake affect the oral bioavailability of this compound?

A4: Yes, the presence of food in the gastrointestinal tract can significantly impact the absorption of orally administered compounds. It is advisable to standardize the fasting period for all animals before oral dosing to reduce this source of variability.

Q5: At what doses of this compound were preclinical safety issues observed?

A5: The development of this compound was discontinued due to preclinical safety concerns, including ataxia and breathing difficulties, which were observed at doses ranging from 1 to 10 mg/kg[2].

Troubleshooting Guides

Issue 1: Inconsistent Plasma Concentrations Between Animals in the Same Dosing Group
Potential Cause Troubleshooting Steps
Improper Oral Gavage Technique - Ensure all personnel are thoroughly trained in oral gavage for the specific rodent species. - Use the correct size and type of gavage needle for the animal's weight to prevent injury or incorrect dosing. - Verify the correct placement of the gavage needle in the stomach before administering the dose.
Inconsistent Dosing Volume - Calibrate pipettes and syringes regularly. - Prepare a sufficient volume of the dosing formulation to ensure each animal receives the intended dose.
Formulation Inhomogeneity - If using a suspension, ensure it is continuously stirred or vortexed between dosing each animal to maintain a uniform concentration. - Visually inspect the formulation for any signs of precipitation or aggregation.
Physiological Variability - Use animals from the same vendor, with a narrow age and weight range. - Acclimatize animals to the experimental conditions and handling for a sufficient period before the study. - Standardize the fasting period before dosing.
Issue 2: Lower Than Expected Oral Bioavailability
Potential Cause Troubleshooting Steps
Poor Solubility of this compound in the GI Tract - Consider reducing the particle size of the this compound powder through micronization to increase the surface area for dissolution. - Evaluate different formulation vehicles, including the addition of surfactants or co-solvents, to improve solubility.
Degradation of this compound in the GI Tract - Assess the stability of this compound at different pH levels that mimic the stomach and intestinal environments. - If instability is observed, consider using an enteric-coated formulation to protect the compound from the acidic stomach environment.
First-Pass Metabolism - While this compound has shown high oral bioavailability in some studies, significant first-pass metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. Investigating the metabolic profile of this compound in the relevant species may provide insights.
Issues with Blood Sampling or Bioanalysis - Ensure the blood sampling schedule is appropriate to capture the Cmax. - Validate the bioanalytical method for accuracy, precision, and stability of this compound in the biological matrix.

Data Presentation

Table 1: Reported Oral Pharmacokinetic Parameters of this compound

Species Oral Bioavailability (%) Half-life (h) Reference
C57BL/6 Mice1003.6[1]
Sprague Dawley Rats742.1[1]

Table 2: Dose-Dependent Maximum Plasma Concentration (Cmax) of this compound in Spontaneously Hypertensive Rats (SHRs)

Oral Dose (mg/kg) Cmax (nM) Reference
188[1]
3441[1]
101170[1]

Experimental Protocols

Protocol 1: General Procedure for Oral Bioavailability Assessment in Rodents

  • Animal Model: Use age- and weight-matched male or female rodents (e.g., Sprague Dawley rats or C57BL/6 mice).

  • Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the experiment.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • For a suspension, weigh the required amount of this compound and suspend it in a suitable vehicle (e.g., 0.5% w/v methylcellulose in water). Use a homogenizer or sonicator to ensure a uniform suspension.

    • For a solution, dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with a vehicle such as saline. Ensure the final concentration of the organic solvent is well-tolerated by the animals.

  • Dosing:

    • Administer the this compound formulation orally via gavage at a defined dose volume (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

    • For intravenous administration (to determine absolute bioavailability), administer a solution of this compound via a suitable vein (e.g., tail vein) at a lower dose.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Process the blood to obtain plasma by centrifugation.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, t1/2) using appropriate software.

    • Calculate oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Mandatory Visualizations

G cluster_prep Formulation Preparation cluster_dosing Oral Administration cluster_absorption Absorption & Distribution cluster_analysis Pharmacokinetic Analysis This compound This compound Compound Vehicle Vehicle Selection (e.g., Methylcellulose, DMSO/Saline) This compound->Vehicle Formulation Homogeneous Formulation (Suspension or Solution) Vehicle->Formulation Gavage Oral Gavage Formulation->Gavage Animal Fasted Animal Model (Rat or Mouse) Animal->Gavage GI_Tract Gastrointestinal Tract Gavage->GI_Tract Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Sampling Blood Sampling Bloodstream->Sampling Analysis LC-MS/MS Analysis Sampling->Analysis PK_Calc Bioavailability Calculation Analysis->PK_Calc

Caption: Experimental workflow for assessing the oral bioavailability of this compound.

G cluster_physicochemical Physicochemical Factors cluster_formulation Formulation Factors cluster_physiological Physiological Factors This compound This compound Oral Dose Solubility Solubility Stability GI Stability (pH) ParticleSize Particle Size Vehicle Vehicle Excipients Excipients GITract GI Motility Food Food Effect Metabolism First-Pass Metabolism Bioavailability Oral Bioavailability Variability Solubility->Bioavailability Stability->Bioavailability ParticleSize->Bioavailability Vehicle->Bioavailability Excipients->Bioavailability GITract->Bioavailability Food->Bioavailability Metabolism->Bioavailability

Caption: Key factors influencing the variability of this compound oral bioavailability.

References

Technical Support Center: WNK463 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on confirming the target engagement of WNK463 in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of the With-No-Lysine (WNK) family of serine/threonine kinases.[1][2] It targets the catalytic domain of all four WNK isoforms (WNK1, WNK2, WNK3, and WNK4), thereby blocking their kinase activity.[1][3]

Q2: How can I confirm that this compound is engaging its target (WNK kinases) in my cells?

A2: The most common and direct way to confirm this compound target engagement in cells is to measure the phosphorylation status of the immediate downstream substrates of WNK kinases, which are SPAK (SPS/STE20-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1).[3][4][5] Inhibition of WNK kinase activity by this compound leads to a dose-dependent decrease in the phosphorylation of SPAK and OSR1.[1][2] This can be readily assessed by Western blotting.

Q3: What are the typical concentrations of this compound to use in cell-based assays?

A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, concentrations ranging from 100 nM to 1 µM have been shown to be effective in inhibiting WNK kinase activity in various cell lines.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.

Q4: Are there any off-target effects of this compound I should be aware of?

A4: this compound has been shown to be highly selective for WNK kinases over a large panel of other kinases.[7][8] However, at higher concentrations (e.g., 1 µM), some off-target effects on mTORC2 signaling have been observed, which could lead to reduced phosphorylation of SGK1.[6] Therefore, using the lowest effective concentration and including appropriate controls are crucial.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
No change in pSPAK/pOSR1 levels after this compound treatment. Inactive compound: this compound may have degraded.Ensure proper storage of this compound (-20°C or -80°C) and use freshly prepared solutions.[2]
Low WNK kinase expression/activity: The chosen cell line may have low endogenous levels of WNK kinases or their activity might not be stimulated under basal conditions.Select a cell line with known WNK kinase expression. Consider stimulating the pathway (e.g., with hypertonic stress) to increase basal pSPAK/pOSR1 levels before inhibitor treatment.[3]
Suboptimal antibody for Western blotting: The antibody against pSPAK/pOSR1 may not be sensitive or specific enough.Use a well-validated antibody for phosphorylated SPAK/OSR1. Test different antibody concentrations and incubation times.
Inconsistent results between experiments. Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration can affect signaling pathways.Maintain consistent cell culture practices. Use cells within a specific passage number range.
Inconsistent this compound treatment: Variations in incubation time or final concentration of the inhibitor.Ensure accurate dilution and thorough mixing of this compound. Use a consistent incubation time for all experiments.
Cell toxicity observed after this compound treatment. High concentration of this compound: The concentration used may be too high for the specific cell line.Perform a dose-response experiment to determine the IC50 for toxicity and use a concentration well below this for target engagement studies. A cell viability assay, such as the AlamarBlue assay, can be used.[9]
Solvent toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be causing toxicity at the final concentration.Ensure the final concentration of the vehicle is low (typically <0.1%) and include a vehicle-only control in your experiments.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against the four human WNK kinase isoforms.

Kinase IsoformIC50 (nM)
WNK15[2][3][7]
WNK21[2][3][7]
WNK36[2][3][7]
WNK49[2][3][7]

Experimental Protocols

Key Experiment: Western Blot Analysis of pSPAK/pOSR1

This protocol describes how to assess this compound target engagement by measuring the phosphorylation of its downstream targets, SPAK and OSR1.

Materials:

  • Cell line of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SPAK/OSR1 (Thr233/Thr185), anti-total SPAK, anti-total OSR1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 1-6 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSPAK/pOSR1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies against total SPAK, total OSR1, and a loading control.

Visualizations

WNK_Signaling_Pathway cluster_input Stimuli cluster_wnk WNK Kinase cluster_inhibitor Inhibitor cluster_downstream Downstream Effectors cluster_output Cellular Response Hypertonic_Stress Hypertonic Stress WNKs WNK1/2/3/4 Hypertonic_Stress->WNKs Growth_Factors Growth Factors Growth_Factors->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation This compound This compound This compound->WNKs Inhibition pSPAK_pOSR1 p-SPAK / p-OSR1 SPAK_OSR1->pSPAK_pOSR1 NCC_NKCC NCC / NKCC pSPAK_pOSR1->NCC_NKCC Phosphorylation pNCC_pNKCC p-NCC / p-NKCC NCC_NKCC->pNCC_pNKCC Ion_Homeostasis Ion Homeostasis pNCC_pNKCC->Ion_Homeostasis Cell_Volume_Regulation Cell Volume Regulation Ion_Homeostasis->Cell_Volume_Regulation

Caption: WNK kinase signaling pathway and the point of inhibition by this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment with this compound Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-pSPAK/OSR1) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Normalization to total protein) Detection->Analysis

Caption: Experimental workflow for confirming this compound target engagement by Western blot.

References

dealing with WNK463 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with WNK463 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my cell culture medium?

This compound is a lipophilic molecule with poor aqueous solubility.[1] Precipitation typically occurs when a concentrated stock solution, usually in an organic solvent like DMSO, is diluted into the aqueous environment of the cell culture medium. This rapid change in solvent polarity can cause the compound to "crash out" of the solution, forming a visible precipitate. This is a common issue with hydrophobic small molecule inhibitors.[2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended and most common solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[4][5] It is crucial to use a fresh, anhydrous (moisture-free) grade of DMSO, as absorbed moisture can negatively impact the solubility of the compound.[4][6]

Q3: How should I prepare and store my this compound stock solution?

For optimal results, prepare a high-concentration primary stock solution (e.g., 10-20 mM) in anhydrous DMSO. To ensure complete dissolution, you can vortex the solution. If necessary, gentle warming to no higher than 50°C can be applied, but avoid excessive heat to prevent degradation.[6] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] Stock solutions in DMSO are typically stable for up to 6 months at -80°C or 1 month at -20°C.[5]

Q4: What is the best method to dilute the this compound stock solution into my cell culture media to prevent precipitation?

Direct dilution of a highly concentrated DMSO stock into your aqueous media is a common cause of precipitation.[2] The recommended approach is to perform a serial or intermediate dilution. First, dilute your primary stock solution into a smaller volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to your final culture volume. This gradual reduction in solvent polarity helps to keep the compound in solution. Always add the diluted compound to the media dropwise while gently swirling the vessel.

Q5: I'm still observing a precipitate after following the recommended dilution protocol. What other troubleshooting steps can I take?

If precipitation persists, consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally ≤ 0.1%, as many cell lines can tolerate this level without significant toxicity.[2]

  • Serum Content: The presence of serum proteins, like albumin, in the culture medium can sometimes help to stabilize hydrophobic compounds and prevent precipitation. If you are using a serum-free medium, this might contribute to the problem.

  • Visual Confirmation: Before adding the this compound-containing medium to your cells, let it sit for about 10 minutes and then inspect it under a microscope to confirm the absence of a precipitate.[6]

  • Lower Working Concentration: If your experimental design allows, try using a lower final concentration of this compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Immediate cloudiness or visible particles upon adding this compound stock to media. Rapid precipitation due to poor aqueous solubility of this compound.[4][5]Prepare an intermediate dilution of this compound in pre-warmed media before adding to the final culture volume. Add the compound dropwise while gently swirling.
Media becomes cloudy over time in the incubator. Slow precipitation of this compound due to instability at 37°C in an aqueous environment or saturation limits being exceeded.Ensure the final concentration of this compound is below its solubility limit in the final medium. Prepare fresh dilutions for each experiment.
Inconsistent or non-reproducible experimental results. Variable amounts of soluble, active this compound due to precipitation.Strictly follow a validated dilution protocol. Visually inspect the media for precipitation before each use. Include a DMSO-only vehicle control in all experiments.[2]

Quantitative Data Summary

Table 1: Physicochemical and Potency Data for this compound

PropertyValueReference
Molecular Formula C₂₁H₂₄F₃N₇O₂[5]
Molecular Weight 463.46 g/mol [4][5]
IC₅₀ for WNK1 5 nM[4][5]
IC₅₀ for WNK2 1 nM[4][5]
IC₅₀ for WNK3 6 nM[4][5]
IC₅₀ for WNK4 9 nM[4][5]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO ≥ 30 mg/mL (≥ 64.73 mM)[5]
Ethanol 92 mg/mL (198.5 mM)[4]
Water Insoluble[4]
Methanol Soluble[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

  • Preparation: Allow the vial of powdered this compound and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 463.46), you will need to add 215.77 µL of DMSO. (Calculation: (1 mg / 463.46 g/mol ) * 1,000,000 µL/L / 10 mmol/L = 215.77 µL).

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Mixing: Vortex the vial thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability.[5]

Protocol 2: Recommended Dilution of this compound into Cell Culture Media

This protocol is for preparing 10 mL of media with a final this compound concentration of 1 µM.

  • Thaw Stock: Thaw one aliquot of your 10 mM this compound stock solution at room temperature.

  • Pre-warm Media: Warm your complete cell culture medium to 37°C.

  • Prepare Intermediate Dilution:

    • Pipette 1 µL of the 10 mM this compound stock solution into a sterile microcentrifuge tube.

    • Add 99 µL of the pre-warmed media to this tube to create a 100 µM intermediate solution.

    • Gently pipette up and down to mix. The DMSO concentration at this stage is 1%.

  • Prepare Final Working Solution:

    • Pipette 9.9 mL of pre-warmed media into your final sterile culture tube or flask.

    • Add the 100 µL of the 100 µM intermediate solution to the 9.9 mL of media.

    • Gently swirl the vessel to ensure even mixing.

  • Final Concentrations: The final concentration of this compound is 1 µM, and the final DMSO concentration is 0.01%.

  • Verification: Allow the final solution to sit for 10 minutes, then visually inspect for any signs of precipitation before adding it to your cells.

Visualizations

WNK_Signaling_Pathway cluster_upstream Upstream Signals cluster_wnk WNK Kinases cluster_inhibitor Inhibition cluster_downstream Downstream Kinases cluster_effector Effector Ion Cotransporters Angiotensin_II Angiotensin II WNKs WNK1, WNK2, WNK3, WNK4 Angiotensin_II->WNKs Low_Cl Low [Cl⁻] Low_Cl->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates This compound This compound This compound->WNKs Inhibits NCC NCC SPAK_OSR1->NCC Phosphorylates & Activates NKCC NKCC1/2 SPAK_OSR1->NKCC Phosphorylates & Activates

Caption: WNK signaling pathway inhibited by this compound.

WNK463_Workflow start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO to create 10 mM Stock Solution start->dissolve store Store at -80°C in Aliquots dissolve->store thaw Thaw Single Aliquot store->thaw intermediate Prepare 100x Intermediate Dilution in Pre-warmed (37°C) Media thaw->intermediate final_dilution Add Intermediate Dilution to Final Volume of Pre-warmed Media intermediate->final_dilution check Incubate 10 min, Check for Precipitation final_dilution->check add_to_cells Add to Cell Culture check->add_to_cells No precipitate Precipitation Observed check->precipitate Yes

Caption: Recommended workflow for this compound preparation and use.

Troubleshooting_Logic start Precipitation Observed in Cell Culture Media q1 Did you perform an intermediate dilution? start->q1 a1_no Perform intermediate dilution in pre-warmed media q1->a1_no No q2 Is final DMSO concentration >0.5%? q1->q2 Yes end Problem Solved a1_no->end a2_yes Increase stock concentration to reduce volume added q2->a2_yes Yes q3 Are you using serum-free media? q2->q3 No a2_yes->end a3_yes Consider if serum can be added. If not, lower final this compound concentration. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for this compound precipitation.

References

Validation & Comparative

A Comparative Guide to WNK463 and WNK476: Pan-Kinase Inhibition vs. Allosteric Specificity in WNK Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key inhibitors of the With-No-Lysine (WNK) kinase family: WNK463 and WNK476. The WNK signaling pathway is a critical regulator of ion homeostasis and blood pressure, making it a prime target for therapeutic intervention in hypertension and other related disorders. This document outlines the distinct mechanisms, potency, and selectivity profiles of these two compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development decisions.

At a Glance: Key Differences

FeatureThis compoundWNK476
Mechanism of Action ATP-CompetitiveAllosteric
Target Profile Pan-WNK InhibitorWNK1-Specific Inhibitor
Binding Site ATP-binding pocketAllosteric site adjacent to the αC-helix
Selectivity Broad inhibition of all four WNK isoformsHigh selectivity for WNK1

Quantitative Analysis: Potency and Selectivity

The following table summarizes the inhibitory potency (IC50) of this compound and WNK476 against the four WNK kinase isoforms. The data highlights the pan-WNK activity of this compound and the high selectivity of WNK476 for WNK1.

InhibitorWNK1 IC50 (nM)WNK2 IC50 (nM)WNK3 IC50 (nM)WNK4 IC50 (nM)
This compound 5[1]1[1]6[1]9[1]
WNK476 180[2]Not ReportedNot ReportedNot Reported

Note: While specific IC50 values for WNK476 against WNK2, WNK3, and WNK4 have not been reported in the reviewed literature, computational and mechanistic studies confirm its high specificity for WNK1.[3][4]

Mechanism of Action: A Tale of Two Binding Modes

This compound and WNK476 achieve their inhibitory effects through fundamentally different mechanisms, a crucial factor in their respective pharmacological profiles.

This compound: The ATP-Competitive Pan-Inhibitor

This compound functions by directly competing with ATP for binding to the highly conserved ATP-binding pocket of the WNK kinases.[4][5] This mode of action explains its broad activity across all four WNK isoforms. Its efficacy is dependent on its ability to outcompete endogenous ATP levels.

WNK476: The Allosteric Specialist

In contrast, WNK476 is an allosteric inhibitor that binds to a less conserved pocket adjacent to the ATP-binding site and the αC-helix.[2][5] This binding event induces a conformational change in the kinase that renders it inactive. Because it does not compete with ATP, its inhibitory activity may be less affected by high physiological ATP concentrations.[2] This allosteric mechanism is the basis for its high selectivity for WNK1 over the other isoforms.[3]

The WNK Signaling Pathway

The diagram below illustrates the central role of WNK kinases in regulating ion transport. WNKs phosphorylate and activate the downstream kinases SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1). Activated SPAK/OSR1 then phosphorylate and regulate the activity of various ion cotransporters, such as the Na-K-Cl cotransporter (NKCC) and the Na-Cl cotransporter (NCC), thereby controlling cellular ion flux and, consequently, blood pressure.

WNK_Signaling_Pathway cluster_upstream cluster_wnk cluster_spak_osr1 cluster_cotransporters cluster_inhibitors cluster_effects AngII Angiotensin II WNKs WNK1/2/3/4 AngII->WNKs Aldo Aldosterone Aldo->WNKs Hypotonic_Stress Hypotonic Stress Hypotonic_Stress->WNKs SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1  Phosphorylation (Activation) NCC NCC SPAK_OSR1->NCC Phosphorylation (Activation) NKCC1_2 NKCC1/2 SPAK_OSR1->NKCC1_2 Phosphorylation (Activation) Ion_Reabsorption Increased Na+ & Cl- Reabsorption NCC->Ion_Reabsorption NKCC1_2->Ion_Reabsorption This compound This compound (ATP-Competitive) This compound->WNKs Inhibition WNK476 WNK476 (Allosteric) WNK476->WNKs Inhibition (WNK1) BP_Regulation Increased Blood Pressure Ion_Reabsorption->BP_Regulation

Caption: The WNK-SPAK/OSR1 signaling cascade and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and WNK476.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the affinity of inhibitors for a kinase.

Materials:

  • WNK Kinase (e.g., WNK1, WNK2, WNK3, or WNK4)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer (Alexa Fluor® 647-labeled)

  • TR-FRET Dilution Buffer

  • Test compounds (this compound or WNK476) diluted in DMSO

  • 384-well microplate

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Add the WNK kinase and Eu-anti-Tag antibody mixture to each well.

  • Add the Kinase Tracer to all wells.

  • Incubate the plate at room temperature for 1 hour, protected from light.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of this compound/WNK476 B Add inhibitor, WNK kinase, and Eu-antibody to plate A->B C Add Kinase Tracer to initiate binding B->C D Incubate for 1 hour at room temperature C->D E Read TR-FRET signal (665nm / 615nm) D->E F Calculate IC50 E->F

Caption: Workflow for the LanthaScreen® Kinase Binding Assay.
Cellular OSR1 Phosphorylation Assay

This Western blot-based assay measures the ability of an inhibitor to block the phosphorylation of OSR1, a direct downstream target of WNK kinases, in a cellular context.

Materials:

  • HEK293 cells

  • Cell culture medium and supplements

  • This compound or WNK476

  • Sorbitol (for osmotic stress)

  • Lysis buffer

  • Primary antibodies (anti-phospho-OSR1, anti-total-OSR1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound or WNK476 for 1 hour.

  • Induce WNK pathway activation by treating the cells with sorbitol (e.g., 0.5 M) for 30 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-OSR1 and total OSR1.

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated OSR1 to total OSR1.

Conclusion

This compound and WNK476 represent two distinct and valuable tools for probing the WNK signaling pathway and for the development of novel therapeutics. This compound, as a potent pan-WNK inhibitor, is a powerful agent for studying the overall effects of WNK inhibition.[1][6] In contrast, the allosteric and highly selective nature of WNK476 for WNK1 offers a more targeted approach, potentially leading to a more refined therapeutic profile with fewer off-target effects.[2][3] The choice between these inhibitors will depend on the specific research question or therapeutic goal. This guide provides the foundational data and methodologies to inform such decisions.

References

WNK463 Kinase Selectivity Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of WNK463, a potent pan-WNK (With-No-Lysine) kinase inhibitor. The data presented here offers a comparative perspective on its on-target potency and off-target effects against a broad panel of kinases, supported by experimental methodologies and pathway context.

This compound: On-Target Potency

This compound demonstrates high potency against all four members of the WNK kinase family. In vitro biochemical assays have established the following half-maximal inhibitory concentrations (IC50):

KinaseIC50 (nM)
WNK15
WNK21
WNK36
WNK49

Table 1: IC50 values of this compound against WNK kinase isoforms.

Kinase Selectivity Profile of this compound

To assess the selectivity of this compound, its activity was profiled against a broad panel of human kinases. The following table summarizes the percentage of remaining kinase activity in the presence of 1.0 µM this compound, providing a clear view of its off-target inhibition profile. A lower percentage indicates stronger inhibition.

Kinase% Activity RemainingKinase% Activity RemainingKinase% Activity Remaining
WNK1 <10 EPH-B2128MKK2127
WNK2 <10 MARK4124DDR2122
WNK3 <10 PKC alpha120IRAK4120
WNK4 <10 ULK1120TTBK1119
OSR1104MST2119MNK1117
AMPK (hum)116STK33116YES1116
PKB alpha115PIM1115BRK115
MNK2114CK1 delta114NUAK1114
p38 gamma MAPK114PLK1114TAK1114
DAPK1113IRAK1113PDK1113
p38 beta MAPK113NEK6112MPSK1112
EPH-A4112FGF-R1111ABL111
IR111HER4110PHK110
DYRK3109IRR109MEKK1108
MAPKAP-K3108GCK108ASK1108
BTK108CK2107TGFBR1107
EPH-A2107MSK1107IKK beta106
DYRK1A106TESK1106TSSK1106
PAK5105TLK1105Src105
Lck105PDGFRA105ERK1105
PKD1105MST4105IGF-1R105
PKA105PIM3105BRSK2104
PAK6104LKB1104GSK3 beta104
Aurora B103TBK1103MST3103
CAMK1103MINK1102CHK1102
MKK6102PRAK102TTBK2102
HIPK2102SIK2102ERK8102
JNK1102Aurora A102VEGFR1101
CDK2-Cyclin A101CDK9-Cyclin T1101ERK5101
MARK3101EPH-B3100PKB beta100
CSK100PINK100SmMLCK100
PRK299RIPK299NEK2a99
PKC gamma98MLK198TIE298
MARK198TTK98PIM298
EF2K97MAPKAP-K297PKC zeta97
CAMKK beta97MAP4K397ROCK 297
JNK396

Table 2: Kinase selectivity profile of this compound at 1.0 µM. Data sourced from the International Centre for Kinase Profiling.

It has also been reported that when tested at a higher concentration of 10 µM against a panel of 442 kinases, this compound displayed greater than 50% inhibition against only two of these kinases, underscoring its high selectivity.

Comparison with an Alternative WNK Inhibitor: WNK-IN-11

To provide further context for this compound's selectivity, it is compared here with another known WNK inhibitor, WNK-IN-11.

FeatureThis compoundWNK-IN-11
Primary Target(s) Pan-WNK (WNK1/2/3/4)WNK1
IC50 (WNK1) 5 nM4 nM
Selectivity Profile Highly selective. At 10 µM against 442 kinases, >50% inhibition of only 2 off-target kinases was observed.Highly selective. At 10 µM against 440 kinases, significant off-target inhibition was observed only against BTK and FER kinases.[1]
Binding Mode ATP-competitiveAllosteric

Table 3: Comparison of this compound and WNK-IN-11.

WNK Signaling Pathway

WNK kinases are key regulators of ion homeostasis and blood pressure. They act upstream of the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases, which in turn phosphorylate and regulate various ion co-transporters.

WNK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_inhibitor Inhibition cluster_downstream Downstream Effectors WNKs WNK1/2/3/4 SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 phosphorylation This compound This compound This compound->WNKs inhibition Ion_Cotransporters Ion Co-transporters (e.g., NCC, NKCC1/2) SPAK_OSR1->Ion_Cotransporters phosphorylation & activation

Caption: WNK kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Protocol using ADP-Glo™)

The selectivity of this compound against a panel of kinases is typically determined using an in vitro kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound (or other test inhibitors) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white assay plates

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase reaction buffer to the desired final concentrations. A DMSO-only control is included.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add the specific kinase in kinase reaction buffer.

    • Add the diluted this compound or DMSO control to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of the specific peptide substrate and ATP to each well. The final ATP concentration is typically at or near the Km for each specific kinase. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Reaction and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. The plate is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is converted to percent inhibition relative to the DMSO control. For IC50 determination, the percent inhibition data is plotted against the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve. For single-point screening, the percent activity remaining is calculated.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare this compound Dilutions Incubate_Inhibitor Add this compound & Incubate Compound_Prep->Incubate_Inhibitor Kinase_Prep Dispense Kinase into Plate Kinase_Prep->Incubate_Inhibitor Start_Reaction Add Substrate/ATP & Incubate Incubate_Inhibitor->Start_Reaction Terminate Add ADP-Glo™ Reagent (Terminate & Deplete ATP) Start_Reaction->Terminate Detect Add Kinase Detection Reagent (Generate Signal) Terminate->Detect Read_Luminescence Measure Luminescence Detect->Read_Luminescence Analyze_Data Calculate % Inhibition or IC50 Read_Luminescence->Analyze_Data

References

Validating WNK463 Efficacy: A Comparative Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the pan-WNK kinase inhibitor, WNK463, for researchers, scientists, and drug development professionals. The focus is on its preclinical efficacy, with a particular interest in its validation using patient-derived xenograft (PDX) models. While direct efficacy data for this compound in PDX models is not yet available in published literature, this document summarizes the existing preclinical evidence from other relevant in vivo models and provides a framework for comparison against standard-of-care therapies.

Introduction to this compound and the WNK Signaling Pathway

This compound is a potent and orally bioavailable pan-WNK kinase inhibitor, targeting all four isoforms of the With-No-Lysine (K) kinases (WNK1, WNK2, WNK3, and WNK4) with high affinity. The WNK signaling cascade plays a crucial role in regulating ion homeostasis and has been implicated in cancer progression, making it an attractive therapeutic target.[1][2] WNK kinases phosphorylate and activate the downstream kinases OSR1 (Oxidative Stress Responsive Kinase 1) and SPAK (STE20/SPS1-related Proline/Alanine-rich Kinase), which in turn regulate various ion co-transporters.[2] Dysregulation of this pathway can contribute to tumor growth, metastasis, and angiogenesis.[2]

This compound Efficacy in Preclinical Models

While studies specifically utilizing patient-derived xenografts are not yet published, the anti-cancer activity of this compound has been evaluated in cell line-derived xenograft and syngeneic mouse models for breast and colon cancer, respectively.

Breast Cancer Xenograft Model

In a study using a metastatic breast cancer model with MDA-MB-231 cells, this compound treatment demonstrated a significant reduction in tumor growth and metastatic burden.[3][4] This suggests that inhibiting the WNK pathway could be a viable strategy for combating invasive breast cancer.[1][3][4][5][6][7]

Colon Cancer Syngeneic Model

Research in a syngeneic mouse model of colon cancer (MC38) also indicated that WNK inhibition suppresses tumor development.[8] This provides further evidence for the potential of WNK inhibitors as anti-cancer agents.

Comparative Analysis with Standard-of-Care Therapies

A direct comparison of this compound with other therapies in PDX models is not possible due to the lack of data. However, a conceptual comparison based on mechanism and available preclinical data can be made.

FeatureThis compoundStandard-of-Care (Triple-Negative Breast Cancer)Standard-of-Care (Colorectal Cancer)
Mechanism of Action Pan-WNK kinase inhibitor, targeting the WNK/SPAK/OSR1 signaling pathway.Primarily cytotoxic chemotherapy (e.g., taxanes, anthracyclines), PARP inhibitors for BRCA-mutated tumors, and immunotherapy (anti-PD-1/PD-L1).Chemotherapy (e.g., 5-FU, oxaliplatin, irinotecan), targeted therapies (e.g., anti-EGFR for RAS wild-type, anti-VEGF), and immunotherapy (for MSI-high tumors).
Reported Preclinical Efficacy Reduced tumor growth and metastasis in a cell line-derived breast cancer xenograft model and a colon cancer syngeneic model.[8]Varies depending on the specific agent and tumor subtype. Often demonstrates tumor regression in responsive PDX models.Varies based on the specific regimen and the molecular profile of the PDX model.
Potential Advantages Novel mechanism of action that may be effective in tumors resistant to standard therapies. Potential to impact both tumor cells and the tumor microenvironment.Established clinical efficacy in a subset of patients.Well-defined efficacy in specific patient populations based on biomarkers.
Limitations Lack of efficacy data in patient-derived xenograft models. Full clinical potential and patient selection biomarkers are yet to be determined.Significant toxicity and development of resistance are common.Efficacy is often limited to specific molecular subtypes, and resistance can develop.

Experimental Protocols

Below are detailed methodologies for key experiments related to the preclinical evaluation of this compound.

Patient-Derived Xenograft (PDX) Model Establishment (General Protocol)
  • Tumor Implantation: Fresh tumor tissue from a patient is obtained under sterile conditions and implanted subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 1000-1500 mm³). The tumor is then harvested and can be serially passaged into new cohorts of mice for expansion and subsequent studies.

  • Model Characterization: Established PDX models are characterized to ensure they retain the key histological and molecular features of the original patient tumor.

In Vivo Efficacy Study in Xenograft Models
  • Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used for cell line-derived or patient-derived xenograft studies.

  • Tumor Implantation: Cancer cells (e.g., 1 x 10⁶ MDA-MB-231 cells) are injected subcutaneously or orthotopically into the mice. For PDX models, a tumor fragment is implanted.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered via oral gavage at a specified dose and schedule (e.g., 10 mg/kg daily). The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include survival, body weight monitoring (for toxicity), and biomarker analysis of tumor tissue at the end of the study.

Visualizing the Science

WNK Signaling Pathway

WNK_Signaling_Pathway WNK Signaling Pathway in Cancer cluster_input Upstream Signals cluster_core WNK Kinase Cascade cluster_output Downstream Effects Growth_Factors Growth Factors WNK WNK1/2/3/4 Growth_Factors->WNK Cell_Stress Cellular Stress Cell_Stress->WNK SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Activates Angiogenesis Angiogenesis WNK->Angiogenesis Ion_Cotransporters Ion Co-transporters SPAK_OSR1->Ion_Cotransporters Regulates Cell_Proliferation Cell Proliferation Ion_Cotransporters->Cell_Proliferation Metastasis Metastasis Ion_Cotransporters->Metastasis This compound This compound This compound->WNK Inhibits

Caption: The WNK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy

Experimental_Workflow Experimental Workflow for In Vivo Efficacy of this compound Start Start Tumor_Implantation Tumor Implantation (Cell Line or PDX) Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint Endpoint Analysis (Tumor Growth Inhibition, Survival) Data_Collection->Endpoint End End Endpoint->End

Caption: A generalized workflow for assessing the in vivo efficacy of this compound.

Logical Flow: this compound vs. Standard of Care

Logical_Flow Logical Flow for this compound vs. Standard of Care Patient_Tumor Patient with Solid Tumor PDX_Model Establish PDX Model Patient_Tumor->PDX_Model Standard_Therapy Standard of Care (Chemotherapy, Targeted Therapy) PDX_Model->Standard_Therapy WNK463_Therapy This compound (Novel Target) PDX_Model->WNK463_Therapy Response Tumor Response? Standard_Therapy->Response No_Response Tumor Response? WNK463_Therapy->No_Response Limitation Limitation: No direct PDX data for this compound WNK463_Therapy->Limitation Progression Disease Progression Response->Progression No Regression Tumor Regression Response->Regression Yes No_Response->Progression No (Hypothetical) Alternative Potential Alternative Therapeutic Strategy No_Response->Alternative Yes (Hypothetical)

Caption: Conceptual comparison of this compound and standard therapies in a PDX model context.

References

On-Target Efficacy of WNK463: A Comparative Guide to Confirmation Using siRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-WNK kinase inhibitor, WNK463, with alternative methods for studying the WNK signaling pathway. We focus on the use of small interfering RNA (siRNA) as a robust method for confirming the on-target effects of this compound. Detailed experimental protocols and supporting data are provided to assist researchers in designing and executing their studies.

This compound: A Potent Pan-WNK Kinase Inhibitor

This compound is an orally bioavailable small molecule that potently inhibits all four members of the With-No-Lysine (WNK) kinase family.[1][2] These serine/threonine kinases are crucial regulators of ion homeostasis and are implicated in hypertension and other physiological processes.[1][3]

Comparative Efficacy of this compound

The inhibitory activity of this compound against the four human WNK kinase isoforms has been determined through in vitro kinase assays.

Kinase IsoformThis compound IC50 (nM)[2][3][4]
WNK15
WNK21
WNK36
WNK49

Confirming On-Target Effects of this compound with siRNA

To ensure that the observed cellular effects of this compound are a direct result of WNK kinase inhibition, it is essential to perform on-target validation studies. A widely accepted method for this is to compare the phenotypic and molecular effects of this compound treatment with those of siRNA-mediated knockdown of the target kinase, most commonly WNK1.[5]

WNK Signaling Pathway and Points of Intervention

The WNK signaling cascade is a critical pathway in regulating ion transport. WNK kinases phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline-alanine-rich kinase) and OSR1 (Oxidative Stress Responsive 1). Activated SPAK/OSR1, in turn, phosphorylate and modulate the activity of various ion co-transporters, such as NKCC1 and NCC.

Below is a diagram illustrating the WNK signaling pathway and the points of intervention for this compound and WNK1 siRNA.

WNK_Signaling_Pathway cluster_upstream Upstream Signals cluster_wnk WNK Kinase cluster_downstream Downstream Effectors cluster_intervention Experimental Interventions Osmotic Stress Osmotic Stress WNKs WNK1/2/3/4 Osmotic Stress->WNKs Hormonal Signals Hormonal Signals Hormonal Signals->WNKs SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1  Phosphorylation  (Activation) Ion_Cotransporters Ion Co-transporters (NKCC1, NCC) SPAK_OSR1->Ion_Cotransporters  Phosphorylation  (Modulation of Activity) Cellular Response\n(Ion Homeostasis) Cellular Response (Ion Homeostasis) Ion_Cotransporters->Cellular Response\n(Ion Homeostasis) This compound This compound This compound->WNKs Inhibition siRNA WNK1 siRNA siRNA->WNKs Knockdown Experimental_Workflow start Start: Seed Cells transfection Transfect with WNK1 siRNA or Control siRNA start->transfection treatment Treat with This compound or Vehicle Control transfection->treatment 24-48 hours post-transfection lysis Cell Lysis treatment->lysis Specified treatment time western_blot Western Blot Analysis (pSPAK/OSR1, WNK1, Loading Control) lysis->western_blot analysis Data Analysis and Comparison western_blot->analysis conclusion Conclusion: Confirm On-Target Effect analysis->conclusion

References

WNK463 vs. WNK-IN-11: A Comparative Analysis in Natural Killer Cell Function

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, WNK463 and WNK-IN-11 have emerged as critical tools for dissecting the role of With-No-Lysine (WNK) kinases in cellular processes. For researchers in immunology and oncology, understanding the nuanced effects of these inhibitors on natural killer (NK) cells is paramount. This guide provides an objective comparison of this compound and WNK-IN-11, supported by experimental data, to aid in the selection and application of these compounds in NK cell studies.

Introduction to WNK Kinases and Inhibitors

The WNK family of serine/threonine kinases (WNK1-4) are crucial regulators of ion homeostasis and cellular osmoregulation.[1][2] They act upstream of the OSR1 and SPAK kinases, which in turn phosphorylate and regulate various ion cotransporters.[1] Dysregulation of the WNK signaling pathway has implications in hypertension and, as recent studies show, in immune cell function.[1][2]

This compound is a potent, orally bioavailable pan-WNK kinase inhibitor, targeting all four WNK family members with IC50 values in the low nanomolar range (WNK1: 5 nM, WNK2: 1 nM, WNK3: 6 nM, WNK4: 9 nM).[3][4] In contrast, WNK-IN-11 is described as a WNK1-specific inhibitor.[1] This difference in specificity is a key consideration for experimental design.

Comparative Efficacy in Natural Killer Cells

Recent studies have demonstrated that inhibition of WNK kinases by either this compound or WNK-IN-11 significantly impairs multiple aspects of NK cell function.[1][2] Both inhibitors have been shown to decrease IL-2-activated NK cell volume, motility, and cytolytic activity.[1][2][5]

Quantitative Effects on NK Cell Properties
ParameterThis compoundWNK-IN-11Reference
NK Cell Volume Dose-dependent decreaseDose-dependent decrease[1]
NK Cell Motility Gradual decline to a complete standstill over 20 minutesSignificant decrease[1]
Cytolytic Activity Significant decreaseSignificant decrease[1]
p38 Phosphorylation Significant increaseIncrease (less potent than this compound)[1]
NFAT5 mRNA Expression Significant increaseSignificant increase[1]
Autophagy Induction Increase in LC3-II and decrease in p62Increase in LC3-II and decrease in p62[1]
mTORC1 Signaling SuppressionSuppression[1]
Akt Phosphorylation (S473) IncreaseIncrease[1]
c-Myc Phosphorylation (S62) IncreaseIncrease[1]

Signaling Pathways Affected by WNK Inhibition in NK Cells

Inhibition of WNK kinases in NK cells triggers a cascade of signaling events, ultimately leading to the observed functional deficits. Both this compound and WNK-IN-11 induce a state mimicking hypertonic stress, leading to the activation of stress-response pathways and the induction of autophagy.[1]

G cluster_inhibitors WNK Inhibitors cluster_wnk_pathway WNK Kinase Pathway cluster_downstream_effects Downstream Cellular Effects This compound This compound WNK_Kinases WNK Kinases (WNK1-4) This compound->WNK_Kinases inhibit WNK-IN-11 WNK-IN-11 WNK-IN-11->WNK_Kinases inhibit OSR1_SPAK OSR1/SPAK WNK_Kinases->OSR1_SPAK activate Cell_Volume Decreased Cell Volume WNK_Kinases->Cell_Volume Motility Decreased Motility WNK_Kinases->Motility Cytotoxicity Decreased Cytotoxicity WNK_Kinases->Cytotoxicity AMPK_Signaling Activated AMPK Signaling WNK_Kinases->AMPK_Signaling inhibition leads to Akt_cMyc Increased Phosphorylation of Akt and c-Myc WNK_Kinases->Akt_cMyc inhibition leads to Ion_Cotransporters Ion Cotransporters (e.g., NKCC1) OSR1_SPAK->Ion_Cotransporters regulate Ion_Cotransporters->Cell_Volume Autophagy Increased Autophagy mTOR_Signaling Inhibited mTOR Signaling mTOR_Signaling->Autophagy inhibit AMPK_Signaling->Autophagy activate AMPK_Signaling->mTOR_Signaling inhibit

Caption: WNK inhibitor signaling cascade in NK cells.

Experimental Protocols

NK Cell Cytotoxicity Assay

This protocol outlines a standard method for assessing the cytolytic activity of NK cells against target tumor cells in the presence of WNK inhibitors.

G Start Start Prepare_NK Prepare IL-2 Activated Mouse NK Cells Start->Prepare_NK Prepare_Target Prepare Target Cells (e.g., B16-F10, YAC-1) Start->Prepare_Target Incubate Co-culture NK and Target Cells with this compound (3 µM) or WNK-IN-11 (10 µM) Prepare_NK->Incubate Prepare_Target->Incubate Analyze Measure Target Cell Lysis (e.g., Calcein-AM release assay) Incubate->Analyze End End Analyze->End

Caption: NK cell cytotoxicity assay workflow.

Methodology:

  • Cell Preparation:

    • Primary mouse NK cells are activated with IL-2.

    • Target tumor cell lines (e.g., B16-F10, YAC-1, or RMA-S) are cultured and harvested.[1]

  • Co-culture:

    • NK cells and target cells are co-cultured in 96-well plates at various effector-to-target ratios.[1]

    • This compound (3 µM) or WNK-IN-11 (10 µM) is added to the respective wells.[1] A DMSO control is also included.

  • Incubation:

    • The plates are incubated for a defined period (e.g., 2 hours).[1]

  • Measurement of Cytotoxicity:

    • Target cell lysis is quantified. This can be done using various methods, such as measuring the release of a fluorescent dye (e.g., Calcein-AM) from lysed target cells or through flow cytometry-based assays that identify dead target cells.

Transwell Migration Assay

This protocol is used to evaluate the effect of WNK inhibitors on the chemotactic migration of NK cells.

Methodology:

  • Chamber Setup:

    • A transwell chamber with a porous membrane is used.

  • Chemoattractant:

    • A chemoattractant, such as the chemokine CCL5, is placed in the lower chamber.[1]

  • Cell Seeding:

    • IL-2 activated NK cells are placed in the upper chamber in the presence of this compound, WNK-IN-11, or a control vehicle.[1]

  • Incubation:

    • The chamber is incubated to allow for cell migration through the membrane.

  • Quantification:

    • The number of cells that have migrated to the lower chamber is quantified, typically by cell counting.

Conclusion

Both this compound and WNK-IN-11 serve as effective inhibitors of WNK kinase activity in NK cells, leading to significant functional impairments. The primary distinction lies in their specificity, with this compound acting as a pan-WNK inhibitor and WNK-IN-11 targeting WNK1. This makes WNK-IN-11 a more suitable tool for investigating the specific roles of WNK1 in NK cell biology. Conversely, this compound can be employed to study the broader consequences of inhibiting the entire WNK kinase family. The choice between these inhibitors should be guided by the specific research question and the desired level of target selectivity. The experimental data consistently demonstrates that the catalytic activity of WNK kinases is indispensable for maintaining the volume, motility, and cytotoxic capacity of natural killer cells.[2]

References

A Comparative Guide to the In Vivo Specificity of WNK463 for WNK Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of WNK463, a pan-WNK kinase inhibitor, with other emerging alternatives, focusing on the in vivo specificity for the four With-No-Lysine (WNK) kinase isoforms: WNK1, WNK2, WNK3, and WNK4. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tools for their in vivo studies.

Introduction to WNK Kinases and the Significance of Isoform Specificity

The WNK family of serine/threonine kinases are crucial regulators of ion homeostasis and play a significant role in blood pressure regulation.[1] The four mammalian WNK isoforms, despite having a conserved kinase domain, exhibit distinct physiological functions and expression patterns. Therefore, the development and characterization of isoform-specific inhibitors are paramount for dissecting the individual roles of each WNK kinase in health and disease, and for developing targeted therapeutics with improved safety profiles. This compound is a potent, orally bioavailable pan-WNK inhibitor that has been instrumental in elucidating the broader consequences of WNK kinase inhibition in vivo.[2] However, the field is evolving with the discovery of inhibitors purported to have greater isoform specificity.

Comparative Analysis of WNK Inhibitors

The following table summarizes the in vitro potency of this compound and other notable WNK kinase inhibitors. It is important to note that direct in vivo comparative data on isoform specificity remains limited for many of the newer compounds.

InhibitorTypeWNK1 IC₅₀ (nM)WNK2 IC₅₀ (nM)WNK3 IC₅₀ (nM)WNK4 IC₅₀ (nM)Key In Vivo Findings
This compound ATP-competitive, pan-WNK inhibitor5169Decreases blood pressure, increases urine output and urinary sodium and potassium excretion in spontaneously hypertensive rats (SHRs).[3]
WNK-IN-11 WNK inhibitor----In vivo, WNK-IN-11, similar to this compound, decreased NK cell volume and cytolytic activity.[1]
WNK476 Allosteric WNK1 inhibitor180 (IC₅₀)---Binds to an allosteric site on WNK1. In vivo efficacy of optimized analogs has been demonstrated in rodent hypertension models.[4]
SW120619 ATP-competitive, WNK3-selective inhibitor>WNK3>WNK3Potent>WNK3In vitro screens show selectivity for WNK3 over other isoforms and a panel of other kinases. In vivo data is not yet available.[5]

IC₅₀ values are approximate and may vary between different assay conditions. Data for WNK-IN-11 and SW120619 are less complete in the public domain.

WNK Signaling Pathway

The WNK kinases regulate ion transport via a well-defined signaling cascade. Understanding this pathway is crucial for interpreting the effects of WNK inhibitors.

WNK_Signaling_Pathway WNK Signaling Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors WNKs WNK1, WNK2, WNK3, WNK4 SPAK_OSR1 SPAK / OSR1 (Kinases) WNKs->SPAK_OSR1 Phosphorylates & Activates CCCs NCC, NKCC1, NKCC2 (Cation-Chloride Cotransporters) SPAK_OSR1->CCCs Phosphorylates & Regulates Activity This compound This compound (pan-WNK) This compound->WNKs WNK476 WNK476 (WNK1 allosteric) WNK476->WNKs WNK1 SW120619 SW120619 (WNK3-selective) SW120619->WNKs WNK3

Figure 1: Simplified WNK signaling cascade and points of intervention by various inhibitors.

Experimental Protocols for Assessing In Vivo Specificity

Assessing the in vivo specificity of a WNK inhibitor requires a multi-faceted approach, combining pharmacokinetic (PK) and pharmacodynamic (PD) studies. The primary method for evaluating target engagement and isoform specificity in vivo is to measure the phosphorylation status of downstream substrates in relevant tissues, such as the kidney.

Experimental Workflow

In_Vivo_Specificity_Workflow In Vivo WNK Inhibitor Specificity Assessment Workflow cluster_animal_model Animal Model cluster_sample_collection Sample Collection cluster_analysis Analysis cluster_interpretation Interpretation Animal_Dosing Administer WNK Inhibitor (e.g., this compound, oral gavage) to rodent model (e.g., SHR) Tissue_Harvest Harvest Kidneys at Pre-defined Time Points Animal_Dosing->Tissue_Harvest Blood_Collection Collect Blood for PK Analysis Animal_Dosing->Blood_Collection Lysate_Prep Prepare Kidney Tissue Lysates Tissue_Harvest->Lysate_Prep PK_Analysis LC-MS/MS Analysis of Plasma Drug Levels Blood_Collection->PK_Analysis Western_Blot Western Blot Analysis: - p-SPAK/OSR1 - p-NCC - p-NKCC2 - Total protein levels Lysate_Prep->Western_Blot Data_Interpretation Correlate PK with PD (Drug levels vs. Phosphorylation) Assess Isoform-Specific Effects Western_Blot->Data_Interpretation PK_Analysis->Data_Interpretation

Figure 2: A typical experimental workflow for assessing the in vivo specificity of WNK inhibitors.

Detailed Methodologies

1. Animal Models and Dosing:

  • Model: Spontaneously hypertensive rats (SHRs) are a commonly used and relevant model for studying the effects of WNK inhibitors on blood pressure.[3] Wild-type mice or rats can also be used for baseline pharmacodynamic studies.

  • Dosing: this compound is orally bioavailable and can be administered via oral gavage.[2] The dose and frequency will depend on the specific experimental goals and the pharmacokinetic profile of the inhibitor.

2. Tissue Collection and Lysate Preparation:

  • At desired time points post-dosing, animals are euthanized, and kidneys are rapidly excised.

  • The kidney tissue is snap-frozen in liquid nitrogen and stored at -80°C until further processing.

  • For lysate preparation, the frozen tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

3. Western Blot Analysis of Pharmacodynamic Markers:

  • Principle: Western blotting is used to quantify the levels of total and phosphorylated proteins in the kidney lysates. A decrease in the phosphorylation of SPAK/OSR1, NCC, and NKCC2 following inhibitor treatment indicates target engagement.

  • Antibodies: Specific antibodies that recognize the phosphorylated forms of SPAK/OSR1 (e.g., p-SPAK/OSR1 at the T-loop), NCC (e.g., p-NCC at Thr53, Thr58, or Ser71), and NKCC2 (e.g., p-NKCC2 at Thr96/101) are used.[6][7] Antibodies against the total forms of these proteins are used for normalization.

  • Procedure:

    • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with the primary antibody of interest overnight.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

    • Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

4. Pharmacokinetic Analysis:

  • Blood samples are collected at various time points after inhibitor administration.

  • Plasma is separated and the concentration of the inhibitor is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • This data is used to determine the inhibitor's pharmacokinetic parameters, such as Cmax, Tmax, and half-life, which can then be correlated with the observed pharmacodynamic effects.

Interpreting In Vivo Specificity

True in vivo isoform specificity is challenging to demonstrate conclusively. While a decrease in the phosphorylation of downstream markers confirms target engagement of the WNK pathway, attributing this to the inhibition of a specific WNK isoform requires careful experimental design and interpretation.

  • Differential Effects on Downstream Markers: Different WNK isoforms may have preferential downstream targets in specific nephron segments. For instance, dissecting the effects on NCC (primarily in the distal convoluted tubule) versus NKCC2 (in the thick ascending limb) could provide clues about isoform-specific inhibition.

  • Use of Knockout/Knock-in Models: The most definitive way to assess in vivo isoform specificity is to test the inhibitor in genetic models where specific WNK isoforms are knocked out or rendered catalytically inactive.

  • Correlation with Phenotypic Outcomes: Observing distinct physiological outcomes with different inhibitors (e.g., effects on blood pressure versus potassium homeostasis) could suggest differential engagement of WNK isoforms.

Conclusion

This compound remains a valuable tool for studying the overall physiological roles of the WNK kinase family due to its potent, pan-isoform inhibition. However, as the field progresses, the development and rigorous in vivo characterization of isoform-specific inhibitors, such as the promising WNK3-selective compound SW120619 and allosteric WNK1 inhibitors, will be critical for dissecting the individual contributions of each WNK kinase to cellular and systemic physiology. The experimental framework outlined in this guide provides a basis for the systematic evaluation of the in vivo specificity of novel WNK inhibitors.

References

A Comparative Analysis of the In Vivo Efficacy of WNK463 and Other Antihypertensive Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of WNK463, a novel pan-WNK (With-No-Lysine) kinase inhibitor, against established classes of antihypertensive drugs. While direct comparative studies are limited, this document synthesizes available preclinical data from various in vivo studies to facilitate an objective assessment of their pharmacological profiles. The development of this compound was reportedly discontinued due to preclinical safety concerns, a factor to consider when evaluating its data.

Mechanism of Action: The WNK-SPAK-NCC Signaling Pathway

WNK kinases are crucial regulators of blood pressure and electrolyte homeostasis. They exert their effects through the WNK-SPAK/OSR1-NCC signaling cascade. Inhibition of WNK kinases, therefore, presents a novel mechanism for achieving antihypertensive effects.

WNK_Signaling_Pathway cluster_angiotensin Angiotensin II cluster_WNK WNK Kinase Regulation cluster_downstream Downstream Signaling cluster_effect Physiological Effect AngII Angiotensin II WNKs WNK Kinases (WNK1, WNK2, WNK3, WNK4) AngII->WNKs Activation This compound This compound This compound->WNKs Inhibition SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation (Activation) NCC NCC (Na-Cl Cotransporter) SPAK_OSR1->NCC Phosphorylation (Activation) NaCl_Reabsorption Increased NaCl Reabsorption NCC->NaCl_Reabsorption Blood_Pressure Increased Blood Pressure NaCl_Reabsorption->Blood_Pressure Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Model Spontaneously Hypertensive Rats (SHRs) Drug_Admin Oral Administration of this compound (e.g., 1, 3, 10 mg/kg) Animal_Model->Drug_Admin BP_HR Continuous Blood Pressure and Heart Rate Monitoring Drug_Admin->BP_HR Urine_Collection Urine Collection for Volume and Electrolyte Analysis Drug_Admin->Urine_Collection Plasma_Sampling Plasma Sampling for Pharmacokinetic Analysis (Cmax) Drug_Admin->Plasma_Sampling Data_Analysis Statistical Analysis of BP, HR, Urine Output, and Electrolyte Data BP_HR->Data_Analysis Urine_Collection->Data_Analysis Plasma_Sampling->Data_Analysis

Safety Operating Guide

Proper Disposal Procedures for WNK463: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential guidance on the proper disposal of WNK463, a pan-WNK kinase inhibitor. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), its potent biological activity necessitates careful handling and disposal to ensure personnel safety and environmental protection.[1][2] Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risk and maintain a safe laboratory environment. The overriding principle is to manage all waste streams containing this compound as chemical waste, to be disposed of through a licensed contractor, unless otherwise directed by your institution's Environmental Health and Safety (EHS) department.

Core Principles of this compound Disposal
  • Segregation: Keep this compound waste separate from general laboratory trash and other chemical waste streams.

  • Labeling: Clearly label all containers with "this compound Waste" and specify the contents (e.g., "Solid this compound," "this compound in DMSO," "Contaminated Sharps").

  • Containment: Use sealed, leak-proof containers compatible with the waste type.

  • Consultation: Always follow your institution's specific chemical waste disposal guidelines. Consult your EHS department for any uncertainties.

Data Presentation: this compound Properties Relevant to Handling and Disposal

The following table summarizes key quantitative data for this compound, aiding in its safe handling and the preparation of disposal manifests.

PropertyValueCitation
Molecular Formula C₂₁H₂₄F₃N₇O₂[1]
Molecular Weight 463.50 g/mol [1]
CAS Number 2012607-27-9[1]
Physical State Solid (Powder)[1]
Solubility Soluble in DMSO and Ethanol[3][4]
Storage Temperature -20°C (short-term), -80°C (long-term)[5]
Hazard Classification Not a hazardous substance or mixture[1][2]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols detail the disposal methods for various forms of this compound waste generated during typical laboratory experiments.

Unused or Expired Solid this compound

This procedure applies to the original powder form of this compound.

  • Do Not Discard as Regular Trash: Given its biological activity, solid this compound should never be disposed of in the general trash.

  • Container: Ensure the compound is in its original, clearly labeled vial or a securely sealed, compatible container.

  • Labeling: If not in the original vial, label the new container as "Solid this compound Waste."

  • Segregation: Place the container in a designated chemical waste collection area, separate from liquid waste.

  • Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste contractor.

This compound Solutions

This protocol covers this compound dissolved in solvents such as DMSO or ethanol, as well as aqueous buffers from cell-based assays.

  • Segregate by Solvent:

    • Organic Solvents (e.g., DMSO, Ethanol): Collect this compound solutions in a dedicated, sealed waste container for flammable or organic waste. Do not mix with aqueous waste.

    • Aqueous Solutions: Collect cell culture media and other aqueous solutions containing this compound in a separate, sealed waste container.

  • Container: Use a leak-proof, chemical-resistant container (e.g., a high-density polyethylene bottle) with a secure screw cap.

  • Labeling: Clearly label the container with "this compound Waste in [Solvent Name]" (e.g., "this compound Waste in DMSO"). List all chemical components.

  • Avoid Drain Disposal: Do not pour this compound solutions down the drain. While not classified as hazardous, its effects on aquatic life are not well-documented.

  • Disposal: Store the sealed container in a secondary containment tray in a designated waste accumulation area. Dispose of it through your institution's chemical waste program.

Contaminated Labware and Personal Protective Equipment (PPE)

This procedure is for items that have come into direct contact with this compound, such as pipette tips, serological pipettes, centrifuge tubes, flasks, gloves, and bench paper.

  • Solid Waste Stream:

    • Non-Sharp Items: Collect contaminated gloves, tubes, and other non-sharp solid waste in a durable, sealed plastic bag or a designated solid waste container.

    • Sharp Items: Place contaminated needles, syringes, and glass Pasteur pipettes into a designated sharps container for chemical contamination.

  • Labeling:

    • Label the solid waste bag or container as "this compound Contaminated Solid Waste."

    • Label the sharps container as "Sharps Waste Contaminated with this compound."

  • Disposal:

    • Dispose of the sealed bag or container as chemical solid waste.

    • Dispose of the full sharps container through your institution's chemical or biohazardous waste stream, as per their guidelines for chemically contaminated sharps.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

WNK463_Disposal_Workflow This compound Disposal Decision Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_pure Unused/Expired Solid this compound waste_type->solid_pure Solid liquid Liquid Solutions (e.g., in DMSO, buffer) waste_type->liquid Liquid contaminated Contaminated Labware/PPE waste_type->contaminated Contaminated solid_container Contain in Original or Sealed Vial solid_pure->solid_container liquid_type Aqueous or Organic Solvent? liquid->liquid_type contaminated_type Sharp or Non-Sharp? contaminated->contaminated_type label_waste Label Container Clearly: 'this compound Waste' & Contents solid_container->label_waste aqueous Aqueous Solution liquid_type->aqueous Aqueous organic Organic Solvent (e.g., DMSO) liquid_type->organic Organic sharp Sharps (Needles, Glass) contaminated_type->sharp Sharp non_sharp Non-Sharps (Gloves, Tubes) contaminated_type->non_sharp Non-Sharp aqueous_container Collect in Sealed Aqueous Waste Bottle aqueous->aqueous_container organic_container Collect in Sealed Solvent Waste Bottle organic->organic_container sharp_container Place in Puncture-Proof Sharps Container sharp->sharp_container non_sharp_container Place in Labeled Bag/Solid Waste Bin non_sharp->non_sharp_container aqueous_container->label_waste organic_container->label_waste sharp_container->label_waste non_sharp_container->label_waste final_disposal Dispose via Institutional Chemical Waste Program label_waste->final_disposal

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。